molecular formula C8H18O2 B1593776 Bis-isopropyl-PEG1 CAS No. 3944-35-2

Bis-isopropyl-PEG1

Katalognummer: B1593776
CAS-Nummer: 3944-35-2
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: MGZCLRWCEUBEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-isopropyl-PEG1 is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(Ethylenebis(oxy))bispropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-propan-2-yloxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZCLRWCEUBEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192603
Record name 2,2'-(Ethylenebis(oxy))bispropane
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3944-35-2
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[propane]
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Record name 2,2'-(Ethylenebis(oxy))bispropane
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Record name NSC78826
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Record name 2,2'-(Ethylenebis(oxy))bispropane
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Record name 2,2'-[ethylenebis(oxy)]bispropane
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Record name 2,2'-(ETHYLENEBIS(OXY))BISPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to Bis-isopropyl-PEG1: Properties and Applications in PROTAC-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1 is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a fundamental building block in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3][4] This technical guide provides a comprehensive overview of the known properties of this compound, its role in the synthesis of PROTACs, and the underlying mechanism of PROTAC-mediated protein degradation.

Core Properties of this compound

This compound is a PEG-based linker used in the synthesis of PROTACs.[2] While extensive experimental data for this specific compound is not widely published, its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
Physical Form Solid[1]
CAS Number 3944-35-2[1][2][5]
SMILES CC(OCCOC(C)C)C[2]
Identifier Value
IUPAC Name 1-(1-methylethoxy)-2-(1-methylethoxy)ethane
Synonyms 1,2-Diisopropoxyethane

Note: Quantitative data such as melting point, boiling point, and specific solubility are not consistently available in publicly accessible databases. Researchers are advised to consult the supplier's certificate of analysis for batch-specific data.

Role in PROTAC Synthesis: A Representative Protocol

The primary application of this compound is as a linker in the synthesis of PROTACs. The PEG moiety enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[6] The isopropyl ether groups provide chemical stability. The synthesis of a PROTAC using a PEG linker like this compound typically involves the sequential conjugation of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[7]

Below is a representative, generalized protocol for the synthesis of a PROTAC, illustrating how a bifunctional linker such as a derivative of this compound could be employed. This protocol is for illustrative purposes and would require optimization for specific ligands.

Objective: To synthesize a PROTAC by linking a POI ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using a di-functionalized PEG1 linker.

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • A di-functionalized derivative of this compound, for example, one with a terminal amine and a terminal carboxylic acid (H2N-PEG1-COOH).

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Step 1: Coupling of the POI Ligand to the PEG Linker

    • Dissolve the H2N-PEG1-COOH linker (1.2 equivalents) and the POI-NH2 ligand (1.0 equivalent) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, the reaction mixture is worked up and the intermediate product (POI-NH-PEG1-COOH) is purified, typically by flash chromatography or preparative HPLC.

  • Step 2: Coupling of the E3 Ligase Ligand to the Intermediate

    • Dissolve the purified POI-NH-PEG1-COOH intermediate (1.0 equivalent) and the E3-COOH ligand (1.2 equivalents) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.5 equivalents) and organic base (e.g., DIPEA, 3.0 equivalents).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • The final PROTAC molecule is then purified using preparative HPLC to yield the desired high-purity product.

  • Characterization:

    • The final PROTAC product should be characterized by High-Resolution Mass Spectrometry (HRMS) to confirm its molecular weight and by 1H and 13C NMR to verify its structure.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[3] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids Ub Ubiquitin Ub->E3_Ligase Transfers to E1_E2 E1/E2 Enzymes E1_E2->Ub Activates POI_PROTAC_E3->POI Polyubiquitination PROTAC_recycled PROTAC (recycled) POI_PROTAC_E3->PROTAC_recycled Recycled

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Drug Discovery Workflow

The development of a novel PROTAC is a multi-step process that begins with target identification and validation, followed by the design and synthesis of the PROTAC molecule, and extensive in vitro and in vivo testing.[9][10]

PROTAC_Workflow Target_ID 1. Target Identification & Validation Ligand_ID 2. Ligand Identification (POI & E3 Ligase) Target_ID->Ligand_ID PROTAC_Design 3. PROTAC Design (Linker Selection) Ligand_ID->PROTAC_Design Synthesis 4. Chemical Synthesis PROTAC_Design->Synthesis In_Vitro 5. In Vitro Evaluation (Binding, Degradation, Cell Viability) Synthesis->In_Vitro In_Vivo 6. In Vivo Evaluation (PK/PD, Efficacy) In_Vitro->In_Vivo Lead_Opt 7. Lead Optimization In_Vitro->Lead_Opt Iterative Optimization In_Vivo->Lead_Opt Iterative Optimization Lead_Opt->Synthesis Preclinical 8. Preclinical Development Lead_Opt->Preclinical

Caption: The drug discovery workflow for PROTACs involves an iterative process of design, synthesis, and evaluation to identify a lead candidate for preclinical development.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure can impart favorable physicochemical properties to the final molecule, potentially enhancing its efficacy as a protein degrader. While detailed public data on this specific linker is limited, its application falls within the well-established principles of PROTAC design and synthesis. The continued exploration of novel linkers, including derivatives of this compound, will be crucial in advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

An In-depth Technical Guide to Bis-isopropyl-PEG1: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1, also known as 1,1'-oxybis(2-isopropoxyethane) or diethylene glycol diisopropyl ether, is a chemical compound with increasing relevance in the field of drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and pharmacokinetic properties, while the terminal isopropyl groups provide points for further chemical modification. This guide provides a comprehensive overview of the chemical structure of this compound and detailed theoretical protocols for its synthesis via two common etherification methods: the Williamson ether synthesis and acid-catalyzed dehydration.

Chemical Structure and Properties

This compound is a symmetrical ether derived from diethylene glycol. The structure consists of a central oxygen atom linking two ethyl groups, each of which is further substituted with an isopropoxy group.

PropertyValue
Chemical Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS Number 3944-35-2
Appearance Expected to be a liquid at room temperature
Solubility Expected to be soluble in a range of organic solvents

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This SN2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of the symmetrically substituted this compound, diethylene glycol is deprotonated with a strong base to form the dialkoxide, which then reacts with an isopropyl halide.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis DiethyleneGlycol HO(CH2)2O(CH2)2OH Diethylene Glycol Dialkoxide NaO(CH2)2O(CH2)2ONa Disodium (B8443419) Diethylene Glycolate DiethyleneGlycol->Dialkoxide + Base Base 2 NaH (Sodium Hydride) Product (CH3)2CHO(CH2)2O(CH2)2OCH(CH3)2 This compound Dialkoxide->Product + IsopropylHalide IsopropylHalide 2 (CH3)2CH-Br 2-Bromopropane (B125204) Byproduct 2 NaBr

Williamson Ether Synthesis of this compound

Experimental Protocol:

This protocol is a representative procedure based on established methods for Williamson ether synthesis.

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Formation of the Dialkoxide: Diethylene glycol (1.0 equivalent) dissolved in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the disodium salt of diethylene glycol.

  • Addition of Alkyl Halide: The reaction mixture is cooled back to 0 °C, and 2-bromopropane (2.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

  • Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data (Theoretical):

ParameterValue
Reactant Molar Ratio
Diethylene glycol1.0
Sodium Hydride2.2
2-Bromopropane2.5
Expected Yield 70-85%
Purity (after purification) >95%
Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of a mixture of two alcohols can be used to synthesize symmetrical ethers. In this case, diethylene glycol is reacted with an excess of isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

G cluster_1 Acid-Catalyzed Dehydration DiethyleneGlycol HO(CH2)2O(CH2)2OH Diethylene Glycol Product (CH3)2CHO(CH2)2O(CH2)2OCH(CH3)2 This compound DiethyleneGlycol->Product + Isopropanol, Catalyst, Heat Isopropanol 2 (CH3)2CHOH Isopropanol Catalyst H2SO4 (cat.) Byproduct 2 H2O

Acid-Catalyzed Synthesis of this compound

Experimental Protocol:

This protocol is a representative procedure based on established methods for acid-catalyzed etherification.

Materials:

  • Diethylene glycol

  • Isopropanol

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with diethylene glycol (1.0 equivalent) and a large excess of isopropanol (e.g., 10 equivalents).

  • Catalyst Addition: While stirring, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added to the mixture.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data (Theoretical):

ParameterValue
Reactant Molar Ratio
Diethylene glycol1.0
Isopropanol10.0
Sulfuric Acid0.05
Expected Yield 40-60% (may be lower due to side reactions)
Purity (after purification) >95%

Characterization

The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following are the predicted 1H and 13C NMR chemical shifts for this compound.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65m4H-O-CH₂-CH₂-O-
~3.55m4H-O-CH₂-CH₂-O-
~3.60sept2H-O-CH(CH₃)₂
~1.15d12H-O-CH(CH₃)₂

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~72.0-O-CH(CH₃)₂
~70.5-O-CH₂-CH₂-O-
~69.0-O-CH₂-CH₂-O-
~22.5-O-CH(CH₃)₂

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and outlines two plausible and well-established methods for its synthesis. The Williamson ether synthesis is generally preferred for its higher yields and milder reaction conditions, while acid-catalyzed dehydration offers a simpler, albeit potentially lower-yielding, alternative. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in utilizing this versatile PROTAC linker. It is important to note that the provided protocols are theoretical and may require optimization for specific laboratory conditions.

The Role of Bis-isopropyl-PEG1 in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide focuses on the mechanism of action of a specific polyethylene (B3416737) glycol (PEG)-based linker, Bis-isopropyl-PEG1, within the context of PROTAC design and function. While specific quantitative data for PROTACs incorporating this compound are not extensively available in the public domain, this guide will extrapolate from the well-established principles of PEG linkers in PROTACs to provide a comprehensive overview of its expected impact on physicochemical properties, ternary complex formation, and overall degradation efficiency. We will also detail relevant experimental protocols and provide visualizations to illustrate key concepts.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:

  • Solubility and Cell Permeability: The linker's chemical properties significantly influence the overall physicochemical profile of the PROTAC molecule.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable and productive ternary complex between the POI and the E3 ligase.

  • Degradation Efficiency: The geometry of the ternary complex, dictated by the linker, directly impacts the efficiency of ubiquitin transfer and subsequent protein degradation.

This compound: A PEG-Based Linker

This compound is a linker that can be used in the synthesis of PROTACs.[2][3][4] Its structure features a single polyethylene glycol (PEG) unit with isopropyl groups at each end. PEG linkers are widely used in PROTAC design due to their favorable properties.[5]

Physicochemical Properties and Their Implications

The incorporation of a PEG moiety, such as in this compound, is expected to influence the physicochemical properties of a PROTAC in the following ways:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6] This is crucial for improving drug-like properties and facilitating administration.

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[6] The isopropyl groups may also contribute to lipophilicity, balancing the hydrophilicity of the PEG unit.

  • Metabolic Stability: PEGylation is a well-known strategy to improve the metabolic stability of molecules, which could translate to a longer half-life in vivo.

Table 1: Expected Physicochemical Properties of PROTACs Containing this compound

PropertyExpected Impact of this compound LinkerRationale
Aqueous Solubility IncreasedThe hydrophilic ether oxygens of the PEG unit can form hydrogen bonds with water.
Cell Permeability Variable; potentially enhancedThe flexible linker may allow for conformational masking of polar groups. Isopropyl groups add lipophilicity.
Metabolic Stability Potentially IncreasedPEG chains can shield the molecule from metabolic enzymes.
Molecular Weight IncreasedAddition of the linker moiety increases the overall molecular weight of the PROTAC.

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex. The length and flexibility of the PEG1 unit are critical in this process.

  • Optimal Positioning: The linker must be of an appropriate length to allow the POI and E3 ligase to come together in an orientation that is favorable for the transfer of ubiquitin from the E2 conjugating enzyme to a lysine (B10760008) residue on the surface of the POI.

  • Flexibility: The inherent flexibility of the PEG chain allows for a degree of conformational freedom, which can be advantageous in accommodating the topographies of different POI and E3 ligase pairs.

The formation of a stable ternary complex is a key determinant of a PROTAC's degradation efficiency. The cooperativity of binding, where the formation of the binary complex with one protein enhances the binding affinity for the other, is a desirable characteristic often influenced by the linker.

Experimental Protocols for Characterizing PROTACs with PEG Linkers

A series of in vitro and cellular assays are essential to characterize the activity of a PROTAC. The following are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is the most common method to directly measure the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound (e.g., one containing a this compound linker)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined.

Ternary Complex Formation Assays

Several biophysical techniques can be used to measure the formation and stability of the ternary complex.

4.2.1. Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target protein and E3 ligase complex

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction: Inject the PROTAC over the surface to measure its binding to the E3 ligase.

  • Ternary Interaction: Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface. An increase in the binding response compared to the binary interactions indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).

4.2.2. Isothermal Titration Calorimetry (ITC)

Materials:

  • ITC instrument

  • Recombinant purified target protein and E3 ligase complex

  • PROTAC compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the proteins and prepare the PROTAC solution in the same buffer.

  • Titration: Fill the ITC cell with the target protein and the syringe with the PROTAC. Titrate the PROTAC into the protein solution.

  • Ternary Complex Titration: To measure ternary complex formation, the cell can be filled with a pre-saturated complex of the E3 ligase and the PROTAC, and then the target protein is titrated in.

  • Data Analysis: The heat changes upon binding are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Uptake Assay

This assay determines the ability of the PROTAC to penetrate the cell membrane.

Materials:

  • Cell line of interest

  • PROTAC compound

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a specific concentration for various time points.

  • Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular compound. Lyse the cells and extract the compound using an organic solvent.

  • Quantification: Analyze the cell lysates by LC-MS/MS to quantify the intracellular concentration of the PROTAC.

  • Data Analysis: Plot the intracellular concentration over time to assess the kinetics of cellular uptake.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC action and characterization.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (with this compound) Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Synthesis->Ternary_Assay Uptake_Assay Cellular Uptake (LC-MS/MS) Synthesis->Uptake_Assay Degradation_Assay Protein Degradation (Western Blot) Uptake_Assay->Degradation_Assay Viability_Assay Cell Viability (e.g., MTS, CTG) Degradation_Assay->Viability_Assay

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile scaffold for optimizing their therapeutic potential. By modulating physicochemical properties and facilitating the formation of a productive ternary complex, such linkers are instrumental in achieving potent and selective protein degradation. While specific data for PROTACs containing this compound is limited, the principles outlined in this guide provide a robust framework for its application and characterization in the development of novel protein degraders. Future work will hopefully see the publication of more detailed studies involving this and other specific linkers to further refine our understanding of structure-activity relationships in PROTAC design.

References

An In-Depth Technical Guide to Bis-isopropyl-PEG1: A Core Component in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-isopropyl-PEG1, also known as 1,2-diisopropoxyethane, is a short-chain polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). Its precise molecular weight and defined structure are crucial for the rational design of these novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed synthesis protocol, and its application in the architecture of PROTACs.

Core Molecular and Physical Properties

This compound is a small, bifunctional molecule characterized by a central PEG1 (ethylene glycol) unit capped on both ends by isopropyl groups. This structure imparts specific physicochemical properties that are advantageous in its role as a linker.

PropertyValueCitation(s)
Molecular Weight 146.23 g/mol [1][2]
Chemical Formula C₈H₁₈O₂[1][2]
CAS Number 3944-35-2[1]
Synonyms 1,2-Diisopropoxyethane[3]
Appearance Solid[1]
Boiling Point 142 °C at 760 Torr[4]
Density 0.818 g/cm³ at 21 °C[4]

Synthesis of this compound (1,2-diisopropoxyethane)

The synthesis of this compound can be achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of isopropanol (B130326) (sodium isopropoxide) reacts with 1,2-dichloroethane (B1671644).

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Isopropanol (anhydrous)

  • Sodium metal

  • 1,2-Dichloroethane

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to an excess of anhydrous isopropanol with stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has reacted to form sodium isopropoxide.

  • Reaction with 1,2-Dichloroethane: To the freshly prepared sodium isopropoxide solution, slowly add 1,2-dichloroethane dropwise with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration. The filtrate, containing the crude this compound, is then subjected to distillation to remove the excess isopropanol and solvent. The final product is purified by fractional distillation to yield pure 1,2-diisopropoxyethane.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic ether linkages.

Application in PROTAC Technology

This compound serves as a short, flexible linker in the design of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[8][9]

Role of the this compound Linker

The this compound linker, being a short PEG derivative, offers several advantages in PROTAC design:

  • Solubility: The ether oxygens in the PEG backbone can improve the aqueous solubility of the PROTAC molecule.[10]

  • Flexibility: The flexible nature of the ethylene (B1197577) glycol unit allows for the necessary conformational adjustments to facilitate the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.

  • Defined Length: As a discrete chemical entity, this compound provides a precise and consistent linker length, which is crucial for reproducible biological activity.

The isopropyl groups at the termini of the linker can be functionalized to allow for covalent attachment to the POI and E3 ligase ligands.

Logical Workflow for PROTAC Assembly using a PEG Linker

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a bifunctional PEG linker.

PROTAC_Synthesis_Workflow cluster_ligands Ligand Preparation cluster_linker Linker Preparation cluster_synthesis PROTAC Assembly cluster_analysis Analysis and Purification POI_ligand Protein of Interest (POI) Ligand with Functional Group Coupling2 Second Coupling Reaction (Intermediate + POI Ligand) POI_ligand->Coupling2 E3_ligand E3 Ligase Ligand with Functional Group Coupling1 First Coupling Reaction (E3 Ligand + Linker) E3_ligand->Coupling1 PEG_linker Bis-functionalized PEG Linker (e.g., this compound derivative) PEG_linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound, as part of a PROTAC, facilitates a crucial step in the targeted protein degradation pathway. The diagram below outlines this signaling cascade.

PROTAC_Pathway PROTAC PROTAC (with this compound linker) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a fundamental building block in the development of PROTACs and other advanced drug delivery systems. Its well-defined molecular weight, chemical formula, and straightforward synthesis make it an attractive component for researchers and scientists in the pharmaceutical industry. The principles outlined in this guide provide a solid foundation for the understanding and utilization of this compound in the design and synthesis of next-generation therapeutics. Further research into the specific conformational effects and structure-activity relationships of PROTACs incorporating this linker will continue to refine its application in targeted protein degradation.

References

Technical Guide: Physicochemical Characterization of Bis-isopropyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-isopropyl-PEG1, a short-chain polyethylene (B3416737) glycol (PEG) derivative utilized as a PROTAC (Proteolysis Targeting Chimera) linker. Due to the absence of publicly available quantitative data for this specific molecule, this document outlines the expected solubility and stability characteristics based on the well-understood behavior of analogous short-chain PEG ethers. Furthermore, this guide furnishes detailed experimental protocols for the systematic determination of solubility and stability, enabling researchers to generate precise data for their specific applications. Methodologies for solubility assessment in various solvent systems and stability evaluation under thermal and pH stress are presented. All quantitative data derived from these protocols should be organized into the structured tables provided. Additionally, a generalized workflow for the physicochemical characterization of novel PEG derivatives is illustrated.

Introduction to this compound

This compound, with the chemical formula C8H18O2, is a polyethylene glycol derivative characterized by a single ethylene (B1197577) glycol unit capped with isopropyl groups at both termini.[1] It belongs to the class of PEG-based linkers commonly employed in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component, in this case, this compound, plays a critical role in dictating the PROTAC's spatial arrangement and physicochemical properties, including its solubility and stability, which are paramount for its efficacy and developability as a therapeutic agent.

The structure of this compound, with its central hydrophilic ether linkage and terminal hydrophobic isopropyl groups, suggests a distinct solubility and stability profile that requires empirical determination.

Solubility Profile

The solubility of a PROTAC linker is a critical determinant of the final molecule's behavior in biological systems. While specific data for this compound is not available, the general principles of PEG chemistry allow for informed predictions. Short-chain PEGs are known for their high water-solubility, a property conferred by the hydrogen bonding capacity of their ether oxygens with water molecules.[3][4] However, the terminal isopropyl groups of this compound introduce significant hydrophobicity, which will modulate its aqueous solubility. It is anticipated that this compound will exhibit solubility in a range of polar organic solvents and limited to moderate solubility in aqueous solutions.

Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials. The excess should be visually apparent.

  • Add a known volume of each test solvent to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation: Solubility of this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
DMSO25
THF25

Stability Profile

The stability of the linker is crucial for the shelf-life of a PROTAC and its integrity in vivo. The core structure of this compound contains ether linkages, which are generally chemically stable.[5] They are not readily hydrolyzed under neutral or basic conditions but can be susceptible to cleavage under harsh acidic conditions.[6] Thermal stability is also an important consideration, as degradation can occur at elevated temperatures.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard method for determining the thermal stability of a compound by measuring its mass change as a function of temperature.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a continuous flow of inert gas.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.

Data Presentation: Thermal Stability of this compound
ParameterValue (°C)
Onset of Decomposition (Tonset at 5% weight loss)
Temperature at Maximum Decomposition Rate (Tmax)
Experimental Protocol for pH Stability Assessment (Hydrolytic Stability)

This protocol assesses the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2, pH 7.4, pH 9)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • HPLC system with a suitable detector

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Spike the stock solution into the different pH buffers to a final known concentration (e.g., 10 µg/mL), ensuring the organic solvent concentration is low (e.g., <1%).

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

  • Plot the percentage of this compound remaining versus time for each pH condition.

Data Presentation: pH Stability of this compound
pHTemperature (°C)Time (hours)% Remaining
2.0370100
2
4
8
24
48
7.4370100
2
4
8
24
48
9.0370100
2
4
8
24
48

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel PEG derivative such as this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Solubility Tests cluster_2 Stability Tests start Novel PEG Derivative (e.g., this compound) solubility Solubility Assessment start->solubility stability Stability Assessment start->stability aqueous Aqueous Buffers (e.g., PBS pH 7.4) solubility->aqueous organic Organic Solvents (e.g., DMSO, EtOH) solubility->organic thermal Thermal Stability (TGA) stability->thermal ph_stability pH Stability (Hydrolysis) stability->ph_stability data_analysis Data Analysis & Reporting aqueous->data_analysis organic->data_analysis thermal->data_analysis ph_stability->data_analysis conclusion Establish Physicochemical Profile data_analysis->conclusion

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, grounded in the established principles of polyethylene glycol chemistry. While specific quantitative data for this molecule remains to be published, the detailed experimental protocols herein offer a clear and robust framework for researchers to generate this critical information. The systematic application of these methods will enable a comprehensive physicochemical profile of this compound to be established, thereby facilitating its effective application in the development of novel PROTAC therapeutics and other advanced chemical biology tools. It is strongly recommended that researchers perform these assessments to ensure the suitability of this compound for their intended research and development purposes.

References

Technical Guide: Bis-isopropyl-PEG1 (CAS 3944-35-2) for Proteolysis Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1, also known by its systematic name 2,2'-(Ethylenebis(oxy))bispropane, is a chemical compound with the CAS number 3944-35-2. It serves as a fundamental building block in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a short polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound provides the structural scaffold for this linker, playing a crucial role in the spatial arrangement and physicochemical properties of the resulting PROTAC.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol for PEG-based linkers, its application in PROTAC technology, and a general protocol for evaluating the efficacy of a PROTAC in cell-based assays.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 3944-35-2
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Physical State Solid
Boiling Point 142 °C at 760 Torr
Density 0.818 g/cm³ at 21 °C
IUPAC Name 2-(2-isopropoxyethoxy)propane
Synonyms This compound, 1,2-diisopropoxyethane

Synthesis of PEG-based Linkers: A Representative Protocol

General Reaction:

Disclaimer: The following is a representative protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • 1,2-Dibromoethane (B42909)

  • Sodium isopropoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is flushed with an inert gas.

  • Reagent Addition: Anhydrous DMF is added to the flask, followed by the portion-wise addition of sodium isopropoxide under a continuous inert gas stream.

  • Substrate Addition: A solution of 1,2-dibromoethane in anhydrous DMF is added dropwise to the stirred suspension of sodium isopropoxide at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the pure 1,2-diisopropoxyethane.

Application in PROTAC Technology: Mechanism of Action

This compound serves as a linker in the construction of a PROTAC molecule. The PROTAC then utilizes the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

The mechanism can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity of the E3 ligase to the POI, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. This results in the polyubiquitination of the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.

  • Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and ubiquitin are released and can participate in further rounds of protein degradation, acting in a catalytic manner.

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation:

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC (this compound Linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound E1, E2 enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_PROTAC->PROTAC Recycled_Ub->Ub

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cell-Based Protein Degradation Assay

To evaluate the efficacy of a PROTAC synthesized using a this compound linker, a common in vitro experiment is a cell-based protein degradation assay, often analyzed by Western Blot.

Objective: To determine the concentration-dependent degradation of a target protein in cultured cells upon treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein of interest.

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western Blot detection.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western Blot.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli buffer and heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

The following diagram outlines the general experimental workflow:

WB_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose & Time Course) start->treatment lysis Cell Lysis & Lysate Collection treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

Safety and Handling

This compound is a chemical compound intended for research use only. A Safety Data Sheet (SDS) should be consulted before handling. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound (CAS 3944-35-2) is a valuable chemical tool for researchers in the field of targeted protein degradation. As a PEG-based linker, it plays a critical role in the design and synthesis of PROTACs. Understanding its chemical properties, the general principles of its synthesis, and its application in the context of the ubiquitin-proteasome system is essential for its effective use in the development of novel therapeutics. The provided experimental workflow for assessing PROTAC efficacy offers a foundational approach for drug discovery and development professionals. Further research into the specific structure-activity relationships of different linkers, including variations of the this compound scaffold, will continue to advance the potential of PROTAC technology.

References

The Crucial Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together. While the choice of ligands is critical, the linker is far from a passive spacer; it is a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique physicochemical properties that profoundly influence solubility, cell permeability, and the formation of a productive ternary complex.[1][2] This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of next-generation protein degraders.

Core Principles: The Impact of PEG Linkers on PROTAC Properties

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[2] These characteristics are instrumental in overcoming some of the inherent challenges in PROTAC development, such as large molecular size and poor solubility.

Enhanced Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule-of-five" space for oral bioavailability, leading to poor aqueous solubility.[3] The hydrophilic nature of PEG linkers, owing to the ether oxygens in their backbone, can significantly improve the solubility of the entire PROTAC molecule.[4] This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEGylated PROTACs can adopt a more compact, folded conformation in a nonpolar environment, effectively shielding their polar surface area and facilitating membrane traversal.[5] This "chameleon-like" behavior is a key aspect of how PEG linkers can help balance the often-competing properties of solubility and permeability.[3]

Facilitating Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of these two proteins for efficient ubiquitination.[6] An overly short linker can lead to steric hindrance, preventing complex formation, while an excessively long or overly flexible linker may result in a non-productive complex where the ubiquitination sites are not accessible.[7] Therefore, the systematic variation of PEG linker length is a fundamental strategy in PROTAC optimization.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from studies that systematically varied the PEG linker length and measured the impact on PROTAC performance, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Non-covalent2.297[8]
BTK Reversible covalent (varied PEG length)2-4h to Dmax~95[8]
BRD4 0 PEG units< 0.5 µM>90%[9]
BRD4 1-2 PEG units> 5 µM<50%[9]
BRD4 4-5 PEG units< 0.5 µM>90%[9]

Table 1: Impact of PEG Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This table illustrates that for BTK, both non-covalent and covalent PROTACs with optimized linkers can achieve potent degradation. For BRD4, a non-linear relationship between linker length and efficacy is observed, with both very short and longer PEG linkers showing better performance than those of intermediate length.

PROTAC TargetLinker Length (atoms)% Degradation (at 10 µM)IC50 (µM) in MCF7 cellsReference
ERα 9~50>10[6]
ERα 12~75~5[6]
ERα 16~95~1[6]
ERα 19~70~5[6]
ERα 21~60>10[6]

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths. This study by Cyrus et al. demonstrates a clear optimal linker length of 16 atoms for the degradation of ERα.

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 < 12No degradation-[6]
TBK1 21396[6]
TBK1 2929276[6]

Table 3: Degradation Efficiency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varied Linker Lengths. This data highlights that a minimum linker length is required to induce degradation of TBK1, with a 21-atom linker being optimal.

Experimental Protocols

A crucial aspect of PROTAC development is the robust experimental validation of their activity. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG linkers.

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[10]

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and a Hydroxy-PEG-Acid linker (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG-OH intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Activate the terminal hydroxyl group, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) and a base like triethylamine (B128534) (1.5 equivalents) at 0°C to room temperature. Monitor by LC-MS.

  • Dissolve the crude activated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add a base such as DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][11]

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Denature proteins by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two common biophysical techniques used for this purpose.[12][13]

Isothermal Titration Calorimetry (ITC):

  • Binary Binding Affinity Determination:

    • Determine the binding affinity (KD) of the PROTAC for the POI and the E3 ligase separately by titrating the PROTAC into a solution of each protein.

  • Ternary Complex Affinity Determination:

    • Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Surface Plasmon Resonance (SPR):

  • Immobilization:

    • Immobilize either the POI or the E3 ligase onto the sensor chip.

  • Binary Interaction Analysis:

    • Flow the PROTAC over the immobilized protein to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the second protein (the one not immobilized) and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized protein surface.

    • Fit the sensorgrams to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor as described for ITC.

Visualizing the Role of PEG Linkers in PROTAC Design

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and action.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Design_Workflow Target_Selection 1. Target & E3 Ligase Selection Ligand_Design 2. Ligand Design & Synthesis Target_Selection->Ligand_Design Linker_Design 3. PEG Linker Design & Synthesis Ligand_Design->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Assays 5. In Vitro Evaluation (Degradation, Ternary Complex) PROTAC_Synthesis->In_Vitro_Assays Cellular_Assays 6. Cellular Assays (Permeability, Viability) In_Vitro_Assays->Cellular_Assays Optimization 7. Lead Optimization Cellular_Assays->Optimization Optimization->Linker_Design Iterative Refinement In_Vivo_Studies 8. In Vivo Studies Optimization->In_Vivo_Studies Candidate Selection

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Properties_Relationship PEG_Linker PEG Linker Properties Length Length PEG_Linker->Length Flexibility Flexibility PEG_Linker->Flexibility Hydrophilicity Hydrophilicity PEG_Linker->Hydrophilicity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Solubility Solubility Hydrophilicity->Solubility Permeability Cell Permeability Hydrophilicity->Permeability Can be complex PROTAC_Performance PROTAC Performance Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary_Complex->Efficacy Efficacy->PROTAC_Performance

Caption: Logical relationship of PEG linker properties and PROTAC performance.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to accelerate. The systematic evaluation of PEG linker length and composition, guided by the principles and methodologies outlined in this guide, is a critical step towards unlocking the full therapeutic potential of targeted protein degradation.

References

The Linchpin of Degradation: A Technical Guide to the Discovery and Development of PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the crucial formation of a productive ternary complex.[1][2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties.[2][4] This technical guide delves into the discovery, development, and optimization of PEG-based PROTAC linkers, offering a comprehensive resource for the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Function

Far from being a passive spacer, the PEG linker plays a pivotal role in dictating the overall performance of a PROTAC. Its length, flexibility, and hydrophilicity are critical parameters that must be carefully optimized.[1][5]

Enhancing Solubility and Modulating Physicochemical Properties: A significant challenge in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder drug development.[2] The incorporation of PEG chains, with their repeating ethylene (B1197577) glycol units, is a well-established strategy to improve the hydrophilicity and solubility of PROTACs.[2][6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water.[2] This improved solubility is crucial for formulation and can positively impact pharmacokinetic profiles.[2]

Governing Ternary Complex Formation and Degradation Efficacy: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The length of the PEG linker is a paramount consideration in this process.[2][7]

  • Too short: An insufficient linker length can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a viable ternary complex.[2][3]

  • Too long: Conversely, an excessively long linker can introduce too much flexibility, leading to a higher entropic penalty upon binding and potentially less stable ternary complexes. This can result in reduced degradation efficiency.[1][5]

The optimal linker length is therefore a delicate balance that must be empirically determined for each specific POI and E3 ligase pair.[1][8] The efficiency of degradation is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[1][9]

Influencing Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[2] PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, presenting a more compact and less polar structure to the cell membrane, thereby facilitating cell entry.[2] However, excessive PEGylation can negatively impact cellular uptake.[2]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of PEG linker length is a critical step in PROTAC design. The following tables summarize illustrative data on the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

PROTAC ComponentLinker (Number of PEG units)cLogPTPSA (Ų)HBDHBAReference
BETd-124.1185312[2]
BETd-243.8200314[2]
BETd-363.5215316[2]

Table 1: Illustrative Physicochemical Properties of BET Degraders with Varying PEG Linker Lengths. Data is compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Target ProteinE3 LigaseLinker (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN250>90[2]
BRD4CRBN425>95[2]
BRD4CRBN610085[2]
EGFRVHL315>90[4]
EGFRVHL45>95[4]
HER2VHL320>90[4]
HER2VHL4Inactive-[4]

Table 2: Illustrative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

PROTACLinker CompositionPAMPA Papp (10⁻⁶ cm s⁻¹)Caco-2 A2B (10⁻⁶ cm s⁻¹)Caco-2 B2A (10⁻⁶ cm s⁻¹)Efflux RatioReference
AR-PROTAC-1PEGLow1.714.18.4[10]
AR-PROTAC-2PEGLow0.350.24~0.7[10]
SMARCA2-PROTACPEG-1.1 x 10⁻⁷ cm s⁻¹-High[4]

Table 3: Permeability Data for PROTACs with PEG Linkers. PAMPA, Parallel Artificial Membrane Permeability Assay; Papp, apparent permeability coefficient; A2B, apical to basolateral; B2A, basolateral to apical.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for their development.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ub_cycle Ubiquitination Cascade PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Development cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Ligand_Selection Select POI and E3 Ligase Ligands Linker_Design Design PEG Linker (Vary Length) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, SPR, ITC) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, etc.) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Data_Analysis Analyze DC50, Dmax, Permeability Permeability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Redesign

References

Methodological & Application

Application Notes and Protocols for Ligand Conjugation: The Case of Bis-isopropyl-PEG1 and an Alternative Approach with Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical properties of Bis-isopropyl-PEG1 and clarifies its suitability for direct ligand conjugation. Due to the chemically inert nature of this compound, a direct conjugation protocol is not feasible. As a practical alternative, this guide presents a comprehensive protocol for the conjugation of a common, reactive bifunctional PEG linker, Bis-PEG1-NHS ester, to amine-containing ligands.

Analysis of this compound

Initial investigations into protocols for conjugating this compound to ligands have revealed a critical finding regarding its chemical structure. The molecule with the CAS number 3944-35-2, commonly referred to as this compound, is chemically named 2,2'-[ethylenebis(oxy)]bispropane or 1,2-diisopropoxyethane.

The chemical structure is as follows: CH₃-CH(CH₃)-O-CH₂-CH₂-O-CH(CH₃)-CH₃

This structure features a short polyethylene (B3416737) glycol (PEG1) core where the terminal hydroxyl groups are capped with stable isopropyl ether linkages. These ether bonds are chemically inert under standard bioconjugation conditions, meaning they do not possess reactive functional groups (such as hydroxyl, carboxyl, amine, or activated esters) necessary for direct covalent attachment to ligands like proteins, peptides, or small molecules.

Consequently, a direct conjugation protocol for this compound cannot be provided as it lacks the requisite chemical reactivity. This molecule may be intended for use as a non-reactive control, a plasticizer, or as a starting material for the synthesis of more complex, functionalized PEG linkers.

Alternative Protocol: Conjugation of Amine-Reactive Bis-PEG1-NHS Ester

For researchers aiming to conjugate a bifunctional PEG1 linker to ligands, a common and effective alternative is the use of a PEG derivative with reactive end groups. A prime example is a Bis-PEG1-NHS ester, which is designed to react efficiently with primary amines on ligands to form stable amide bonds.

Below are detailed application notes and a protocol for the conjugation of a generic Bis-PEG1-NHS ester to amine-containing ligands.

Application Note: Amine-Reactive PEGylation using Bis-PEG1-NHS Ester

Introduction

Bifunctional polyethylene glycol (PEG) linkers are widely used in drug development and bioconjugation to link two molecular entities, for instance, in the creation of antibody-drug conjugates (ADCs) or PROTACs.[1][2] The N-hydroxysuccinimide (NHS) ester functionalized PEG is a popular choice for its ability to efficiently react with primary amines on ligands in aqueous solutions under mild conditions, forming a stable amide bond.[1][2][3] This protocol details the use of a homobifunctional Bis-PEG1-NHS ester for conjugation to amine-containing molecules.

Principle of the Reaction

The conjugation chemistry is based on the reaction between the NHS ester and a primary amine. The NHS ester is a good leaving group, and the reaction proceeds via nucleophilic attack from the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[1][4]

Experimental Protocol: Conjugation of Bis-PEG1-NHS Ester to an Amine-Containing Ligand

This protocol provides a general procedure. The optimal conditions (e.g., molar ratios, reaction time, temperature) may need to be determined empirically for specific applications.

Materials and Reagents

  • Bis-PEG1-NHS ester

  • Amine-containing ligand (e.g., protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.[5][6]

Procedure

  • Preparation of Reagents:

    • Allow the Bis-PEG1-NHS ester to warm to room temperature before opening to prevent moisture condensation.[1][3]

    • Immediately before use, prepare a stock solution of the Bis-PEG1-NHS ester in anhydrous DMF or DMSO. For example, dissolve 10 mg in 1 mL of solvent.

    • Dissolve the amine-containing ligand in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the Bis-PEG1-NHS ester stock solution to the ligand solution. The optimal molar ratio should be determined empirically, but a starting point of 5- to 20-fold molar excess of the PEG linker to the ligand is recommended.[1]

    • Mix the reaction solution gently by vortexing or pipetting.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time will depend on the reactivity of the amine on the specific ligand.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or has reacted with the quenching agent.

  • Purification of the Conjugate:

    • The PEGylated conjugate can be purified from unreacted PEG linker and ligand using chromatography.

    • Size-Exclusion Chromatography (SEC): This method is effective for separating the higher molecular weight conjugate from the smaller unreacted PEG linker and quenching molecules.[5][6]

    • Ion-Exchange Chromatography (IEX): This technique can be used to separate the native protein from the PEGylated species, as PEGylation can alter the surface charge of the protein.[5][6]

  • Characterization and Storage:

    • The purified conjugate can be characterized by SDS-PAGE (for proteins), mass spectrometry, and HPLC to determine the degree of PEGylation.

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (PEG:Ligand) 5:1 to 20:1The optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[1]
Reaction pH 7.2 - 8.0The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[1][3]
Reaction Time 1 - 4 hours at RT or overnight at 4°CLonger reaction times may be required for less reactive amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and potentially improve selectivity.

Visualizations

experimental_workflow Experimental Workflow for Ligand PEGylation prep Reagent Preparation (Ligand & PEG-NHS Ester) reaction Conjugation Reaction (Mix Ligand and PEG-NHS) prep->reaction Add PEG-NHS to Ligand quench Quench Reaction (Add Tris or Glycine) reaction->quench Incubate 1-4h purify Purification (SEC or IEX) quench->purify Stop Reaction char Characterization (SDS-PAGE, MS, HPLC) purify->char Isolate Conjugate storage Storage (-20°C or -80°C) char->storage

Caption: Workflow for the conjugation of a Bis-PEG1-NHS ester to an amine-containing ligand.

reaction_pathway NHS Ester Amine Reaction Pathway reagents PEG-NHS Ester + Ligand-NH₂ product PEG-NH-CO-Ligand (Stable Amide Bond) + N-hydroxysuccinimide reagents->product pH 7.2-8.0

Caption: Chemical reaction between an NHS ester and a primary amine to form a stable amide bond.

References

Applications of Short-Chain PEG Linkers in Targeted Protein Degradation: A Guide Featuring Bis-isopropyl-PEG1 as a Representative Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Bis-isopropyl-PEG1: A Representative Short-Chain PEG Linker

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. Short-chain PEG linkers, such as the conceptual This compound , represent a class of flexible linkers that can play a crucial role in the initial stages of PROTAC development. While specific data for PROTACs incorporating the precise this compound moiety is not extensively documented in public literature, its structure serves as a valuable model for understanding the application of short, flexible PEG linkers.

The primary role of a short PEG linker is to provide the necessary flexibility and spatial orientation for the two ligands to bind effectively to their respective proteins, thereby promoting the formation of a stable and productive ternary complex. The hydrophilicity imparted by the PEG unit can also help to mitigate the often-hydrophobic nature of the connected ligands, potentially improving the solubility and drug-like properties of the resulting PROTAC.

Linker Optimization: A Critical Step in PROTAC Design

The selection of the linker is a critical optimization step in PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding geometries and reduced degradation efficiency. Therefore, it is common practice to synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for a given POI and E3 ligase pair.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

These values are determined by generating a dose-response curve from data obtained through experiments such as Western blotting. The table below provides representative data for PROTACs with short PEG linkers targeting different proteins, illustrating the range of potencies that can be achieved.

PROTAC (Target-Linker-E3 Ligase)Cell LineDC50 (nM)Dmax (%)Reference
Representative BRD4 Degrader (JQ1-short PEG-VHL)HeLa25>90Illustrative
Representative BTK Degrader (Ibrutinib-short PEG-CRBN)MOLM-1450~85Illustrative
Representative FKBP12 Degrader (SLF-short PEG-VHL)293T15>95Illustrative
Note: The data in this table is illustrative and intended to represent typical values for PROTACs with short PEG linkers. Actual values are highly dependent on the specific ligands, linker length, and cell type used.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound based linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell Treatment (Dose-response and time-course) Purification->Cell_Treatment Ubiquitination_Assay In Vitro Ubiquitination Assay Purification->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC with a Short PEG Linker

This protocol describes a general method for synthesizing a PROTAC using a bifunctional short PEG linker (e.g., Boc-NH-PEG-COOH). This serves as a practical alternative to the conceptual this compound, which in its native form, would likely require deprotection or functionalization prior to use.

Materials:

  • POI ligand with an available amine or hydroxyl group.

  • E3 ligase ligand (e.g., pomalidomide) with an available amine or hydroxyl group.

  • Boc-NH-PEG-COOH (short chain).

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Deprotection reagent: Trifluoroacetic acid (TFA).

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Reagents for purification: HPLC system, appropriate columns and solvents.

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to the Linker a. Dissolve the E3 ligase ligand (1.0 eq.) and Boc-NH-PEG-COOH (1.1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the resulting Boc-protected intermediate by flash column chromatography or preparative HPLC.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized E3-linker intermediate.

  • Step 3: Coupling of POI Ligand to the E3-Linker Intermediate a. Dissolve the POI ligand with a carboxylic acid handle (1.0 eq.) and the E3-linker intermediate (1.1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.) and DIPEA (2.0 eq.). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC by preparative HPLC. e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Protein Degradation

This protocol details the measurement of POI degradation in cells treated with a PROTAC.[1][2]

Materials:

  • Cultured cells expressing the POI.

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane and incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and apply the chemiluminescent substrate. i. Capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control band intensity. c. Calculate the percentage of degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell viability.

Materials:

  • Cultured cells.

  • PROTAC stock solution in DMSO.

  • White, opaque 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

  • Purified recombinant POI.

  • Ubiquitin and ATP.

  • PROTAC stock solution in DMSO.

  • Ubiquitination reaction buffer.

  • SDS-PAGE gels, Western blot reagents, and anti-POI antibody.

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3, and the POI. b. Add the PROTAC to the reaction mixture (or DMSO for the negative control). c. Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the specificity of the reaction.

  • Incubation: a. Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Analysis: a. Stop the reaction by adding Laemmli buffer and boiling. b. Analyze the reaction products by Western blotting using an antibody against the POI. c. A ladder of higher molecular weight bands above the unmodified POI indicates successful poly-ubiquitination.

References

Application Notes and Protocols for Bis-isopropyl-PEG1 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance the aqueous solubility and pharmacokinetic properties of PROTACs. This document provides detailed application notes and protocols for the use of bis-isopropyl-PEG1 , a short PEG-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_chain Poly-ubiquitin Chain POI_bound->Ub_chain Transfer to POI PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Recruits Ub Ub->Ub_chain Poly-ubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

Due to the limited availability of published data specifically for PROTACs utilizing the this compound linker, the following tables present representative quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. This data is illustrative of the parameters measured to characterize PROTAC efficacy.

Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC-X

Cell LineDC50 (nM)Dmax (%)
HeLa85>90
MDA-MB-231120>85
THP-195>95

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Binding Affinities of Hypothetical PROTAC-X

Binding PartnerAssayBinding Affinity (Kd, nM)
BRD4Fluorescence Polarization150
CRBNFluorescence Polarization2500
Ternary Complex (BRD4-PROTAC-X-CRBN)TR-FRET50

Kd: Dissociation constant, a measure of binding affinity.

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of a PROTAC synthesized with a this compound linker.

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol describes a general two-step synthesis for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • Target protein ligand with a reactive functional group (e.g., amine, alcohol, or carboxylic acid).

  • E3 ligase ligand with a compatible reactive functional group.

  • This compound with appropriate activating groups (e.g., tosylates, mesylates, or halides for reaction with amines or alcohols; or as a diol to be activated).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Coupling reagents (e.g., HATU, HOBt for amide bond formation).

  • Bases (e.g., DIPEA, triethylamine).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Synthesis_Workflow start Start step1 Step 1: Mono-functionalization of Linker React this compound with the first ligand (e.g., E3 ligase ligand). start->step1 purify1 Purification 1 (e.g., Column Chromatography) step1->purify1 step2 Step 2: Coupling of Second Ligand React the mono-functionalized linker-ligand intermediate with the second ligand (e.g., target protein ligand). purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 characterize Characterization (NMR, LC-MS, HRMS) purify2->characterize end Final PROTAC characterize->end

Caption: General PROTAC synthesis workflow.

Step-by-Step Methodology:

  • Activation of this compound (if necessary): If starting from the diol, the hydroxyl groups may need to be activated (e.g., converted to tosylates or mesylates) for reaction with an amine-containing ligand.

  • Reaction with the First Ligand:

    • Dissolve the activated this compound linker (1.2 equivalents) in an anhydrous solvent such as DMF.

    • Add the first ligand (1 equivalent) and a non-nucleophilic base like DIPEA (3 equivalents).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the mono-substituted intermediate by flash column chromatography on silica gel.

  • Reaction with the Second Ligand:

    • Dissolve the purified intermediate (1 equivalent) in an anhydrous solvent.

    • Add the second ligand (1.2 equivalents) and appropriate coupling reagents if forming an amide bond (e.g., HATU, HOBt, and DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time (e.g., 24 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

Protocol 3: Fluorescence Polarization (FP) Assay for Binary and Ternary Complex Formation

This assay measures the binding affinity of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.

Materials:

  • Fluorescently labeled tracer for the target protein or E3 ligase.

  • Purified recombinant target protein and E3 ligase complex.

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

Step-by-Step Methodology:

  • Binary Binding Affinity:

    • Prepare a solution of the fluorescent tracer and the corresponding protein (target or E3 ligase).

    • Add increasing concentrations of the PROTAC.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. A change in polarization indicates displacement of the tracer by the PROTAC.

  • Ternary Complex Formation:

    • Prepare a solution containing the fluorescently labeled protein, the unlabeled partner protein, and the PROTAC at a fixed concentration.

    • Titrate in the third component (either the partner protein or the PROTAC).

    • An increase in fluorescence polarization indicates the formation of the larger ternary complex.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the titrant and fit the data to a suitable binding model to calculate the dissociation constant (Kd).

Conclusion

The this compound linker offers a valuable tool for the construction of PROTACs, providing a balance of hydrophilicity and a short, defined length. The protocols and application notes provided herein offer a comprehensive guide for researchers in the synthesis and evaluation of PROTACs incorporating this linker. While specific quantitative data for PROTACs with this exact linker is not yet widely available in the public domain, the provided methodologies will enable researchers to generate this critical data for their own novel degraders, advancing the field of targeted protein degradation.

Application Notes and Protocols for PROTACs Utilizing Bis-isopropyl-PEG1 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the efficiency of ternary complex formation, which ultimately dictates the potency of protein degradation.

This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs incorporating the Bis-isopropyl-PEG1 linker. This compound is a short, flexible, and hydrophilic PEG-based linker that can be utilized in the synthesis of PROTACs. These guidelines are intended to assist researchers in the rational design, synthesis, and characterization of novel protein degraders.

This compound Linker Profile

Structure:

PropertyValueReference
Molecular Formula C8H18O2[1]
Molecular Weight 146.23 g/mol [1]
Appearance Solid[1]
Description A PEG-based linker for PROTAC synthesis.[1][2][3][4]

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Binds POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->PROTAC PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Design and Workflow

The development of a novel PROTAC involves a systematic process of design, synthesis, and biological evaluation. The following workflow outlines the key experimental stages for characterizing a PROTAC synthesized with a this compound linker.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_evaluation Phase 2: In Vitro & Cellular Evaluation cluster_analysis Phase 3: Data Analysis Design PROTAC Design (POI Ligand + this compound + E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation Target Protein Degradation Assay (Western Blot) Purification->Degradation Ternary_Complex Ternary Complex Formation Assay (NanoBRET) DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Ubiquitination Target Ubiquitination Assay (in-cell) TC_Formation Quantify Ternary Complex Formation Ternary_Complex->TC_Formation Ub_Levels Measure Ubiquitination Levels Ubiquitination->Ub_Levels SAR Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR TC_Formation->SAR Ub_Levels->SAR

Caption: General experimental workflow for PROTAC development.

Data Presentation: Illustrative Example

While specific data for a PROTAC utilizing the this compound linker is not yet publicly available, the following table provides an illustrative example of how to present quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.

Table 1: Illustrative Biological Data for a Hypothetical BRD4-targeting PROTAC with a PEG1 Linker

ParameterValueAssay Method
Target Protein BRD4-
E3 Ligase Cereblon (CRBN)-
Cell Line HEK293-
DC50 (Degradation) 150 nMWestern Blot
Dmax (Degradation) >90%Western Blot
Ternary Complex Formation (EC50) 80 nMNanoBRET Assay
Target Ubiquitination (EC50) 120 nMIn-cell Ubiquitination Assay

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of the target protein.[5][6]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (target protein and loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the ternary complex in live cells.[2][7][8][9][10]

Materials:

  • HEK293 cells

  • Plasmids: NanoLuc®-Target Protein fusion and HaloTag®-E3 Ligase fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC compound

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids.

    • Incubate for 24-48 hours.

  • Cell Plating and Ligand Labeling:

    • Resuspend transfected cells and plate in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand and incubate.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate to each well.

    • Measure donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit a dose-response curve to determine the EC50.

Target Ubiquitination Assay (In-Cell NanoBRET™)

This protocol detects the ubiquitination of the target protein in live cells following PROTAC treatment.[8]

Materials:

  • HEK293 cells

  • Plasmids: NanoLuc®-Target Protein fusion and HaloTag®-Ubiquitin fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC compound

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with appropriate filters

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-Target Protein and HaloTag®-Ubiquitin plasmids.

    • Incubate for 24-48 hours.

  • Cell Plating and Ligand Labeling:

    • Plate transfected cells in a 96-well plate.

    • Label with HaloTag® NanoBRET® 618 Ligand.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC for 1-4 hours.

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure donor and acceptor emissions.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the log of the PROTAC concentration to determine the EC50 for ubiquitination.

Conclusion

The successful design and development of PROTACs rely on a systematic and multi-faceted experimental approach. The use of the this compound linker offers a short and hydrophilic option for connecting the target and E3 ligase ligands. The protocols and guidelines presented here provide a comprehensive framework for researchers to synthesize and rigorously evaluate the biological activity of their novel PROTACs, ultimately accelerating the discovery of new therapeutic agents.

References

A Comprehensive Guide to Solid-Phase PEGylation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, is a cornerstone strategy in drug development for enhancing the therapeutic properties of biologics. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends circulatory half-life, enhances stability, and reduces immunogenicity.[1]

Solid-phase PEGylation offers distinct advantages over traditional solution-phase methods. By immobilizing the peptide or protein on a solid support, the process facilitates the removal of excess reagents and byproducts through simple washing steps, often leading to higher purity of the final conjugate and a reduction in the formation of multi-PEGylated species.[2] This guide provides detailed protocols for the two primary solid-phase PEGylation strategies: on-resin PEGylation of synthetic peptides and on-column PEGylation of purified proteins.

Section 1: On-Resin PEGylation of Peptides

This technique integrates PEGylation directly into the solid-phase peptide synthesis (SPPS) workflow. The PEG moiety is coupled to the peptide while it is still attached to the resin, allowing for site-specific modification, typically at the N-terminus or an amino acid side chain.

General Workflow for On-Resin Peptide PEGylation

The process follows the standard Fmoc/tBu SPPS methodology, with the PEGylation step introduced after the desired peptide sequence is assembled.

On_Resin_PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation On-Resin PEGylation cluster_Final Cleavage & Purification Resin Start with Resin (e.g., Rink Amide) Assembly Assemble Peptide Chain (Fmoc/tBu Chemistry) Resin->Assembly Coupling Cycles Fmoc_Removal Final N-terminal Fmoc Deprotection Assembly->Fmoc_Removal PEG_Coupling Couple Activated PEG (e.g., Fmoc-PEG-COOH) Fmoc_Removal->PEG_Coupling Piperidine Cleavage Cleave from Resin & Deprotect Side Chains PEG_Coupling->Cleavage TFA Cocktail Purification Purify PEGylated Peptide (e.g., HPLC) Cleavage->Purification On_Column_PEGylation_Logic cluster_Immobilization Step 1: Protein Immobilization cluster_Reaction Step 2: On-Column Reaction cluster_Elution Step 3: Elution & Analysis Load Load His-tagged Protein onto Ni-NTA Column Wash1 Wash with Binding Buffer (Low Imidazole) Load->Wash1 Remove unbound proteins Equilibrate Equilibrate with PEGylation Reaction Buffer Wash1->Equilibrate React Recirculate Activated PEG (e.g., PEG-Maleimide) Equilibrate->React Wash2 Wash with Reaction Buffer (Remove excess PEG) React->Wash2 Elute Elute PEGylated Protein (High Imidazole Gradient) Wash2->Elute Analyze Analyze Fractions (SDS-PAGE, HPLC) Elute->Analyze

References

Application Notes and Protocols: Amine-to-Amine Crosslinking with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amine-to-amine crosslinking is a robust biochemical technique used to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the crosslinking reagent offers significant advantages. PEGylation, the process of attaching PEG chains, enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize the immunogenicity of the molecule.[1][2][3] This makes PEGylated crosslinkers indispensable tools in drug delivery, protein interaction analysis, and the development of novel bioconjugates.[4][5]

The most common amine-reactive chemistry involves N-hydroxysuccinimide (NHS) esters. Homobifunctional crosslinkers with NHS esters at both ends of a PEG spacer react efficiently with the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides to form stable, covalent amide bonds.[1][6]

Principle of Reaction

The crosslinking process is based on the reaction between the NHS ester functional groups on the PEGylated crosslinker and primary amine groups on the target molecules. The reaction proceeds via nucleophilic attack of the primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7 to 9.[1][7] A major competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and inactivates the crosslinker.[6]

cluster_reactants Reactants cluster_product Product Protein1 Protein A (-NH2) Conjugate Crosslinked Protein Complex (Stable Amide Bond) Protein1->Conjugate pH 7-9 Crosslinker Bis-NHS-(PEG)n Crosslinker Crosslinker->Conjugate Protein2 Protein B (-NH2) Protein2->Conjugate

Caption: Reaction scheme for amine-to-amine crosslinking.

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general method for crosslinking proteins in an aqueous environment.

Materials:

  • Crosslinker: Bis-NHS-(PEG)n (e.g., BS(PEG)5)

  • Protein Sample: Purified protein(s) at 1-10 mg/mL in an amine-free buffer.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.2-8.0. Avoid buffers with primary amines like Tris or glycine.[6][8]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M glycine.

  • Solvent: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

  • Purification: Desalting column or dialysis cassette for removing excess reagent.[9]

Procedure:

  • Sample Preparation: Prepare the protein solution in the chosen conjugation buffer. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[8]

  • Reagent Preparation:

    • Equilibrate the vial of Bis-NHS-(PEG)n to room temperature before opening to prevent moisture condensation.[6][8]

    • Immediately before use, dissolve the crosslinker in DMSO or DMF to create a concentrated stock solution (e.g., 10-250 mM). Do not store the stock solution as the NHS ester readily hydrolyzes.[6][8]

  • Crosslinking Reaction:

    • Add the calculated amount of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[6] The volume of organic solvent should not exceed 10% of the total reaction volume.[8][9]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[6][8]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1M Tris per 1 mL of reaction).

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is hydrolyzed or quenched.[6]

  • Purification:

    • Remove unreacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.[9]

  • Analysis: Analyze the crosslinking results using SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the crosslinked species.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells. Bis-NHS-(PEG)n reagents are not membrane-permeable and are ideal for this application.[6]

Materials:

  • Same as Protocol 1, with the addition of a cell suspension.

  • Wash Buffer: Ice-cold PBS, pH 8.0.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove amine-containing culture media.[6]

    • Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[6]

  • Reagent Preparation: Prepare the Bis-NHS-(PEG)n stock solution in DMSO or DMF as described in Protocol 1.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the mixture for 30 minutes at room temperature. To minimize internalization of the reagent, the incubation can be performed at 4°C.[6]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-20 mM.

    • Incubate for 10 minutes to stop the reaction.[6]

  • Cell Lysis and Analysis:

    • Wash the cells with PBS to remove excess reagent and quenching buffer.

    • Lyse the cells using an appropriate lysis buffer to extract the proteins.

    • Analyze the crosslinked proteins in the cell lysate by SDS-PAGE and Western blotting.

Experimental Workflow and Optimization

Successful crosslinking depends on several key parameters that may require empirical optimization for each specific system.

prep 1. Sample & Reagent Preparation react 2. Crosslinking Reaction prep->react Add crosslinker to sample quench 3. Quenching Reaction react->quench Add quenching buffer (e.g., Tris) purify 4. Purification quench->purify Dialysis or desalting column analyze 5. Analysis purify->analyze SDS-PAGE, Western Blot, MS

Caption: General experimental workflow for amine-to-amine crosslinking.

Data Summary: Key Reaction Parameters
ParameterRecommended RangeRationale & Notes
pH 7.0 - 9.0The reaction between NHS esters and primary amines is most efficient in this range. Higher pH increases the rate of NHS-ester hydrolysis, reducing efficiency.[1][6]
Buffer Choice PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) as they compete with the target molecules for reaction with the crosslinker.[8]
Molar Excess 10- to 50-foldA molar excess of crosslinker over protein is typically required. The optimal ratio depends on the protein concentration and must be determined empirically.[6]
Temperature 4°C to Room Temp.Lower temperatures (4°C) slow both the crosslinking reaction and hydrolysis, allowing for longer, more controlled incubations. Room temperature provides faster reaction times (30-60 min).[6][8]
Incubation Time 30 min - 2 hoursShorter times are used at room temperature, while longer times are needed at 4°C. Optimal time depends on the specific reactants and desired degree of crosslinking.[6][8]
Protein Conc. 1 - 10 mg/mLHigher protein concentrations favor intermolecular crosslinking and generally require a lower molar excess of the crosslinker to achieve the same degree of modification.[9]

Applications in Research and Drug Development

The unique properties of PEGylated amine-to-amine crosslinkers make them suitable for a wide array of applications.

center Amine-to-Amine PEG Crosslinking app1 Drug Delivery (Antibody-Drug Conjugates) center->app1 app2 Protein Interaction Studies center->app2 app3 Stabilizing Protein Complexes center->app3 app4 Surface Modification (Biomaterials, Nanoparticles) center->app4 app5 Improved Pharmacokinetics (PEGylation) center->app5

Caption: Key applications of PEGylated amine-to-amine crosslinkers.

  • Drug Development: PEG linkers are integral in creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[4] PEGylation can increase the half-life and stability of protein drugs while reducing their immunogenicity.[3][10]

  • Protein-Protein Interactions: Crosslinking can "capture" transient or weak protein interactions, allowing for their identification and study.

  • Structural Biology: Stabilizing multi-protein complexes with crosslinkers facilitates their purification and analysis by techniques like cryo-electron microscopy.

  • Biomaterial and Surface Functionalization: PEG linkers are used to modify surfaces to reduce non-specific protein binding and to attach bioactive molecules.[11]

References

Application Notes: Synthesis and Utility of Bis-mercaptoacyl Poly(alkyl oxide)s

Author: BenchChem Technical Support Team. Date: December 2025

Bis-mercaptoacyl derivatives of poly(alkyl oxide)s, particularly those of poly(ethylene glycol) (PEG) and Pluronics (PEG-PPG-PEG copolymers), are versatile homobifunctional cross-linking agents with significant applications in drug delivery and biomaterial science.[1][2][3] These polymers possess terminal thiol (-SH) groups, which are highly reactive nucleophiles. This reactivity allows for facile conjugation to other molecules, such as peptides, proteins, or functionalized surfaces, through methods like thiol-maleimide Michael addition or thiol-ene click chemistry.[4]

The synthesis of these dithiol polymers via the esterification of the terminal hydroxyl groups of the parent poly(alkyl oxide) offers a robust and efficient method to produce high-purity compounds.[1][2][3] A key challenge in this synthesis is the prevention of premature oxidation of the thiol groups into disulfide bonds. This is overcome by employing a suitable protecting group for the thiol moiety on the mercapto acid prior to esterification. The 4-methoxytrityl (Mmt) group is an excellent choice for this purpose, as it provides stable protection during the esterification step and can be removed under mild acidic conditions that do not compromise the integrity of the polymer backbone.[1][3]

A significant application of bis-mercaptoacyl poly(alkyl oxide)s is in the development of advanced drug delivery systems. For instance, they can be used to cross-link pre-formed nano-sized liposomes that have maleimide (B117702) groups on their surface.[1][2][3] This cross-linking through stable thioether bonds results in the formation of liposomal scaffolds that can offer sustained release of encapsulated drugs.[1][2] The poly(alkyl oxide) chains act as spacers between the liposomes, and the resulting scaffold has been shown to retain the nano-sized characteristics of the original liposomes.[1][2] This methodology provides a promising platform for creating novel drug release systems with tunable properties.

Experimental Protocols

The following protocols are based on an efficient method for the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s involving the esterification of the polymer's terminal hydroxyl groups with an S-Mmt-protected mercapto acid, followed by the acidic removal of the Mmt protecting group.[1][3]

Protocol 1: Synthesis of di-S-Mmt-bis-mercaptoacyl Poly(alkyl oxide)s

This procedure details the esterification of poly(alkyl oxide)s with S-Mmt-protected mercapto acids.

Materials:

  • Poly(alkyl oxide) (e.g., PEG 1,000, PEG 4,000, PEG 10,000, or Pluronic F127)

  • S-Mmt-2-mercaptopropionic acid or S-Mmt-3-mercaptopropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the poly(alkyl oxide) (1 equivalent of -OH groups) and S-Mmt-mercapto acid (2.5 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DPTS (0.5 equivalents) to the solution.

  • In a separate flask, dissolve DCC (2.5 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the polymer/acid solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction for the formation of the dicyclohexylurea (DCU) precipitate.

  • After 48 hours, filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the di-S-Mmt-protected product by ¹H-NMR and ESI-MS to confirm quantitative esterification of the terminal hydroxyl groups.[1]

Protocol 2: Deprotection of S-Mmt Group to Yield bis-mercaptoacyl Poly(alkyl oxide)s

This procedure describes the removal of the S-Mmt protecting group to yield the final dithiol product.

Materials:

  • di-S-Mmt-bis-mercaptoacyl poly(alkyl oxide) (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Methanol (B129727) (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the di-S-Mmt-protected polymer in a solvent mixture of DCM/TES (95:5 v/v).

  • Add TFA to the solution to a final concentration of 1-3% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by the appearance of a characteristic yellow-orange color, indicating the release of the Mmt cation.

  • After 30 minutes, add a small amount of methanol (MeOH) to the mixture.

  • Concentrate the solution under reduced pressure.

  • Precipitate the final dithiol product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove all by-products, and dry under vacuum.

  • Characterize the final product by ¹H-NMR and ESI-MS to confirm the quantitative removal of the S-Mmt protecting groups.[1]

Quantitative Data Summary

The synthesis method is reported to be highly efficient, resulting in high yields and purity for various poly(alkyl oxide)s.[1][2][3]

Starting PolymerAverage MW (Da)ProductYieldPurityReference
PEG1,000α,ω-bis-2-mercaptopropionyl PEGHighHigh[1]
PEG4,000α,ω-bis-2-mercaptopropionyl PEGHighHigh[1]
PEG10,000α,ω-bis-2-mercaptopropionyl PEGHighHigh[1]
Pluronic F12712,600α,ω-bis-3-mercaptopropionyl PluronicHighHigh[1]

Note: The source material consistently reports "high yield and purity" and "quantitative" conversion based on NMR and MS analysis, without providing specific numerical percentages for the yields.[1]

Visualized Workflows and Pathways

G Overall Synthesis Workflow for Bis-mercaptoacyl Poly(alkyl oxide)s A Starting Materials: - Poly(alkyl oxide) (e.g., PEG) - S-Mmt-mercapto acid B Step 1: Esterification (DCC, DPTS in DCM) A->B C Intermediate Product: di-S-Mmt-bis-mercaptoacyl Poly(alkyl oxide) B->C 48 hours, RT D Step 2: Deprotection (TFA, TES in DCM) C->D E Final Product: α,ω-bis-mercaptoacyl Poly(alkyl oxide) (Dithiol) D->E 30 min, RT

Caption: A flowchart illustrating the two-step synthesis of bis-mercaptoacyl poly(alkyl oxide)s.

G Application in Drug Delivery: Cross-linking of Liposomes A PAO-dithiol (Final Product) C Thia-Michael Addition Reaction A->C B Maleimide-bearing Liposomes B->C D Thioether Cross-linked Liposomal Scaffold C->D Physiological pH E Sustained Drug Release System D->E

Caption: Logical pathway for the application of PAO-dithiols in forming drug delivery scaffolds.

References

Application Notes and Protocols for Cell-Based Assays Using Bis-isopropyl-PEG1 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-isopropyl-PEG1 as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cell-based assays. Detailed protocols for the evaluation of PROTAC efficacy are also included.

Introduction to this compound in PROTAC Technology

This compound is a short, flexible, and hydrophilic linker used in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability. The single polyethylene (B3416737) glycol (PEG) unit in this compound provides a degree of hydrophilicity, which can be advantageous for improving the solubility of the final PROTAC molecule. Its short length makes it suitable for scenarios where close proximity between the target protein and the E3 ligase is required for efficient ubiquitination.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Released PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment lysis Cell Lysis & Lysate Collection treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End: Results analysis->end

Troubleshooting & Optimization

Navigating Bis-isopropyl-PEG1 Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Researchers and drug development professionals working with PROTACs and other bioconjugates now have a dedicated resource for overcoming common challenges in Bis-isopropyl-PEG1 conjugation reactions. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation outcomes.

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex biomolecules. Its defined length and composition are critical for optimizing the pharmacokinetics and pharmacodynamics of the final conjugate. However, its unique protecting groups necessitate specific handling and reaction conditions that can present challenges for researchers. This guide aims to directly address these potential hurdles in a clear and actionable question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the deprotection and subsequent conjugation of this compound.

Question 1: Why is my this compound linker not reacting with my amine- or thiol-containing molecule?

Answer: The commercially available form of this compound possesses isopropyl ether protecting groups at both ends of the PEG chain. These isopropyl groups are not reactive towards common nucleophiles like amines or thiols under standard bioconjugation conditions. To enable conjugation, these protecting groups must first be removed to reveal the terminal hydroxyl groups.

Question 2: How can I remove the isopropyl protecting groups from this compound?

Answer: The isopropyl ethers can be cleaved under acidic conditions to yield the corresponding diol (HO-PEG1-OH). A common method involves treatment with a strong acid such as boron tribromide (BBr₃) or trifluoroacetic acid (TFA). It is crucial to carefully control the reaction conditions to avoid degradation of the PEG backbone.

Table 1: Comparison of Deprotection Reagents for this compound

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃)-78 °C to room temperature in an inert solvent (e.g., DCM)Highly effective for ether cleavage.Can be harsh and may require careful quenching.
Trifluoroacetic Acid (TFA)Room temperature to gentle heating, often with a scavenger (e.g., triisopropylsilane)Milder than BBr₃, easier to handle.May require longer reaction times or higher temperatures.

Question 3: My deprotection reaction is complete, but the resulting diol will not conjugate to my molecule. What should I do?

Answer: The terminal hydroxyl groups of the deprotected PEG linker are not sufficiently reactive for direct conjugation with most functional groups. They must first be "activated" to create a more electrophilic center. The choice of activation chemistry will depend on the functional group on your target molecule.

Experimental Protocols

Protocol 1: Deprotection of this compound

  • Preparation: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1.5-2.0 equivalents per isopropyl group) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (B129727) at 0 °C.

  • Purification: Remove the solvent under reduced pressure and purify the resulting diol by column chromatography on silica (B1680970) gel.

Protocol 2: Activation of the Terminal Hydroxyl Groups

This protocol describes the conversion of the diol to a dicarboxylic acid, which can then be activated for reaction with amines.

  • Oxidation: Dissolve the deprotected PEG-diol in a suitable solvent like acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with isopropanol (B130326) and filter the mixture. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dicarboxylic acid by recrystallization or column chromatography.

  • NHS Ester Formation: The purified dicarboxylic acid can then be converted to a more reactive N-hydroxysuccinimide (NHS) ester using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide.

Visualizing the Workflow

To aid in understanding the necessary steps for successful conjugation, the following diagrams illustrate the key processes.

Deprotection_Workflow Start This compound Deprotection Acidic Deprotection (e.g., BBr3) Start->Deprotection Diol HO-PEG1-OH Deprotection->Diol

Caption: Workflow for the deprotection of this compound.

Activation_Conjugation_Pathway cluster_activation Activation cluster_conjugation Conjugation Diol HO-PEG1-OH Oxidation Oxidation (e.g., Jones Reagent) Diol->Oxidation Dicarboxylic_Acid HOOC-PEG1-COOH Oxidation->Dicarboxylic_Acid NHS_Ester_Formation NHS Ester Formation (e.g., EDC/NHS) Dicarboxylic_Acid->NHS_Ester_Formation Activated_Linker NHS-OOC-PEG1-COO-NHS NHS_Ester_Formation->Activated_Linker Conjugation_Reaction Amide Bond Formation Activated_Linker->Conjugation_Reaction Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugation_Reaction Final_Conjugate Final PROTAC/Conjugate Conjugation_Reaction->Final_Conjugate

Caption: Pathway for activation and conjugation of the deprotected PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound? A1: The chemical structure corresponds to the SMILES notation CC(OCCOC(C)C)C. It is a single ethylene (B1197577) glycol unit with isopropyl ether groups at both termini.

Q2: Can I use this compound directly in a one-pot reaction? A2: No, a one-pot reaction is not feasible due to the need for sequential deprotection and activation steps under different reaction conditions.

Q3: Are there alternative methods for activating the hydroxyl groups? A3: Yes, besides conversion to a carboxylic acid, the hydroxyl groups can be activated in other ways. For example, they can be converted to tosylates or mesylates to react with nucleophiles, or they can be reacted with phosgene (B1210022) or a phosgene equivalent to form chloroformates for reaction with amines. The choice of method depends on the desired final linkage and the stability of the target molecule.

Q4: How can I monitor the progress of the deprotection and activation reactions? A4: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are effective techniques for monitoring these reactions. For TLC, the disappearance of the starting material and the appearance of a more polar product spot would indicate a successful reaction. ¹H NMR can be used to observe the disappearance of the isopropyl signals and the appearance of new signals corresponding to the deprotected or activated linker. Mass spectrometry can be used to confirm the molecular weight of the products at each stage.

This technical support center will be continuously updated with new information and troubleshooting tips to assist the scientific community in leveraging the full potential of this compound in their research and development endeavors.

Technical Support Center: Optimizing PROTAC Yield with Bis-isopropyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of your Proteolysis Targeting Chimera (PROTAC) synthesis when utilizing the Bis-isopropyl-PEG1 linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely structure in the context of PROTAC synthesis?

A1: this compound is a PEG-based linker used in the synthesis of PROTACs. Based on its nomenclature and chemical formula (C8H18O2), its structure is deduced to be 1,2-bis(isopropoxy)ethane. In this form, it is a simple ether. However, for utility in PROTAC synthesis, it is more likely that "this compound" refers to a bifunctional PEG1 linker where the reactive hydroxyl groups are protected as isopropyl ethers. These protecting groups would be removed during the synthesis sequence to allow for the attachment of the warhead and the E3 ligase ligand.

Q2: What are the advantages of using a PEG-based linker like this compound in PROTACs?

A2: PEG linkers are widely used in PROTAC design for several key reasons:

  • Improved Solubility: PEG chains are hydrophilic and can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2]

  • Enhanced Cell Permeability: By increasing solubility and providing conformational flexibility, PEG linkers can improve the ability of the PROTAC to cross cell membranes.[3]

  • Optimized Ternary Complex Formation: The flexibility of the PEG linker allows for the necessary spatial orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for protein degradation.[4]

  • Favorable Pharmacokinetics: PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance.[5]

Q3: What are the main challenges when using PEG linkers in PROTAC synthesis?

A3: While beneficial, PEG linkers can present some synthetic challenges:

  • Difficult Purification: The flexible and "sticky" nature of PEG chains can lead to broad peaks and poor separation during chromatography, making purification challenging.

  • Low Yields in Coupling Reactions: Steric hindrance from the PEG chain and the ligands can sometimes lead to incomplete reactions and lower yields in amide bond formation or other coupling chemistries.[6]

  • Metabolic Instability: While generally biocompatible, linear ether chains in PEG linkers can be susceptible to oxidative metabolism in vivo.[7]

Troubleshooting Guide: Low PROTAC Yield

Low yield is a common issue in multi-step organic synthesis, and PROTAC synthesis is no exception. This guide provides a systematic approach to troubleshooting low yields when using a bifunctional PEG1 linker.

Problem 1: Low Yield in Amide Coupling Steps

Amide bond formation is a common strategy for attaching ligands to the PEG linker. Low yields in this step are frequently encountered.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Coupling Reagents For sterically hindered couplings, standard reagents like EDC/HOBt may be insufficient.[6] Switch to more potent phosphonium (B103445) or uronium-based reagents such as HATU, HBTU, or PyBOP.
Steric Hindrance Increase the reaction temperature to overcome the activation energy barrier. Microwave heating can be effective.[6] Consider converting the carboxylic acid to a more reactive acyl fluoride.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Use polar aprotic solvents like DMF or NMP.
Side Reactions If epimerization is a concern with chiral centers, use a coupling reagent known to minimize racemization, such as DEPBT.
Incorrect Stoichiometry Optimize the molar ratios of the coupling reagents and reactants. A slight excess of the amine component is often used.
Problem 2: Difficulty in Purification Leading to Low Isolated Yield

The physicochemical properties of PEG-containing PROTACs can make them challenging to purify, resulting in product loss.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Broad Peaks in Reverse-Phase HPLC Optimize the HPLC gradient. A shallower gradient can improve resolution. Use a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size.
Product Adhesion to Silica Gel If using flash chromatography, consider adding a small percentage of a polar solvent like methanol (B129727) to the eluent to reduce tailing. Alternatively, use a different stationary phase like alumina.
Incomplete Removal of Reagents Use a workup procedure to remove excess reagents before chromatography. For example, an acidic wash to remove excess amine or a basic wash to remove unreacted carboxylic acid.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol assumes the use of a bifunctional HO-PEG1-OH linker that has been mono-protected to allow for sequential coupling.

  • First Amide Coupling:

    • Dissolve the mono-protected HO-PEG1-NH2 linker (1.0 eq) and the carboxylic acid-functionalized first ligand (warhead or E3 ligase ligand) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the intermediate by flash column chromatography.

  • Deprotection of the Second Functional Group:

    • Dissolve the purified intermediate in a suitable solvent for the chosen protecting group (e.g., DCM for Boc deprotection).

    • Add the deprotecting agent (e.g., TFA for Boc).

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Remove the solvent and excess reagent under reduced pressure.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized second ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol for Reverse-Phase HPLC Purification of PROTACs
  • Column: A C18 column is a good starting point.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize based on the separation.

  • Detection: UV detection at 254 nm and 280 nm is common.

  • Fraction Collection: Collect fractions corresponding to the product peak and analyze by LC-MS to confirm purity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Protocol for Characterization of PROTACs
  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The spectra should show peaks corresponding to the warhead, the linker, and the E3 ligase ligand. The integration of the peaks should be consistent with the structure.

  • High-Resolution Mass Spectrometry (HRMS): This is used to confirm the exact mass of the synthesized PROTAC. ESI is a common ionization method. The observed mass should be within 5 ppm of the calculated mass.

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low PROTAC Yield Check_Reaction Check Reaction Completion (LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Coupling Optimize Coupling Conditions (Reagents, Temp, Time) Incomplete->Optimize_Coupling Optimize_Coupling->Check_Reaction Check_Purification Review Purification Strategy Complete->Check_Purification Purification_Loss Significant Product Loss During Purification Check_Purification->Purification_Loss Yes Success Improved Yield Check_Purification->Success No Optimize_Purification Optimize Chromatography (Column, Gradient, Solvent) Purification_Loss->Optimize_Purification Optimize_Purification->Success

References

Technical Support Center: Troubleshooting Poor Solubility of Bis-isopropyl-PEG1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Bis-isopropyl-PEG1 conjugates. Below you will find frequently asked questions and a troubleshooting guide to address specific issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its structure influence the solubility of its conjugates?

A1: this compound is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure contains a short, hydrophilic polyethylene (B3416737) glycol (PEG1) chain and two hydrophobic isopropyl groups. The PEG component is intended to increase the aqueous solubility of the resulting conjugate, a common strategy in drug development.[3][4][5] However, the terminal isopropyl groups are hydrophobic and can significantly decrease water solubility, potentially leading to aggregation and precipitation, especially in aqueous buffers.[6] The overall solubility of a this compound conjugate is therefore a balance between the hydrophilic nature of the PEG chain and the hydrophobicity of the isopropyl groups and the conjugated ligands.

Q2: In which solvents is a this compound conjugate likely to be soluble?

A2: Due to the hydrophobic nature of the bis-isopropyl groups, conjugates containing this linker are expected to have better solubility in organic solvents. Common solvents for PEGylated compounds and PROTACs include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][7] Dichloromethane (DCM) may also be a suitable solvent.[8] Aqueous solubility is generally low and often requires the use of a co-solvent.

Q3: Should I dissolve my this compound conjugate directly in an aqueous buffer?

A3: It is generally not recommended to dissolve a this compound conjugate directly in an aqueous buffer, as this can lead to poor solubility and aggregation. The preferred method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: How can I improve the solubility of my this compound conjugate in aqueous solutions?

A4: To improve aqueous solubility, you can employ several strategies:

  • Use of Co-solvents: Prepare a stock solution in an organic solvent (e.g., DMSO) and add it dropwise to your aqueous buffer while vortexing.[9]

  • pH Adjustment: The pH of the aqueous buffer can influence the solubility of the conjugate, depending on the ionization state of the conjugated molecules. Experiment with a range of pH values.

  • Inclusion of Solubilizing Agents: The use of surfactants or other solubilizing agents may help to increase the apparent aqueous solubility.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The this compound conjugate does not dissolve in the chosen organic solvent (e.g., DMSO, DMF). The concentration of the conjugate is too high.1. Try reducing the concentration of the conjugate. 2. Gently warm the solution (e.g., to 30-40°C) to aid dissolution. Be cautious to avoid degradation of the conjugate. 3. Use sonication to break up any aggregates and enhance dissolution.
The conjugate precipitates out of solution when the organic stock solution is added to an aqueous buffer. The final concentration of the organic solvent is too high, causing the conjugate to "crash out."1. Ensure the final concentration of the organic solvent in your working solution is low (typically <5%). 2. Add the stock solution dropwise to the vigorously stirred or vortexed buffer to ensure rapid dispersion.
The conjugate has reached its solubility limit in the aqueous buffer.1. Decrease the final concentration of the conjugate in the aqueous buffer. 2. Consider using a different aqueous buffer or adjusting the pH.
The solution is cloudy or contains visible particulates after attempting to dissolve the conjugate. The conjugate is not fully dissolved or has aggregated.1. Visually inspect the solution. If not clear, use physical dissolution aids such as vortexing, sonication, or gentle warming. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use. This is especially critical for cell-based assays.
Inconsistent results are observed in biological assays. Poor solubility is leading to variable concentrations of the active compound.1. Always visually inspect for precipitation before and during the experiment. 2. Quantify the concentration of the dissolved conjugate in your final assay medium using an analytical method like HPLC-UV to ensure you are working with the intended concentration.

Experimental Protocol: Dissolving a Poorly Soluble this compound Conjugate

This protocol provides a general procedure for dissolving a this compound conjugate for use in biological experiments.

Materials:

  • This compound conjugate (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate to Room Temperature: Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a Concentrated Stock Solution:

    • Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the conjugate is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes.

    • Gentle warming (30-40°C) can also be applied in conjunction with vortexing or sonication.

    • Visually inspect the solution to ensure there is no precipitate before proceeding.

  • Dilution into Aqueous Buffer:

    • Add the desired volume of aqueous buffer to a separate sterile tube.

    • While vigorously vortexing the aqueous buffer, add the concentrated DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally below 1%, and not exceeding 5%) to avoid solvent effects in biological assays.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If the solution is not clear, it may be necessary to optimize the protocol by reducing the final concentration or adjusting the buffer composition.

Troubleshooting Workflow for Poor Solubility

G start Start: Poorly Soluble This compound Conjugate prep_stock Prepare Concentrated Stock in Organic Solvent (DMSO/DMF) start->prep_stock dissolved_stock Is the stock solution clear? prep_stock->dissolved_stock physical_aids Apply Physical Aids: - Vortex - Sonicate - Gentle Warming (30-40°C) dissolved_stock->physical_aids No dilute Add Stock Dropwise to Vigorously Stirred Aqueous Buffer dissolved_stock->dilute Yes physical_aids->dissolved_stock final_solution Is the final solution clear? dilute->final_solution success Solution Ready for Use final_solution->success Yes troubleshoot Troubleshoot Further final_solution->troubleshoot No options Options: - Lower Final Concentration - Adjust Buffer pH - Add Solubilizing Agent troubleshoot->options

Caption: Troubleshooting workflow for dissolving this compound conjugates.

References

Optimizing reaction conditions for Bis-isopropyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-isopropyl-PEG1

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound.

Question: I am experiencing low yield in my reaction where this compound is a starting material. What are the potential causes and how can I improve the yield?

Answer:

Low reaction yields involving this compound can stem from several factors, including suboptimal reaction conditions, reagent degradation, or purification losses. Below is a systematic guide to troubleshoot and optimize your reaction.

1. Reagent Quality and Handling:

  • Purity of this compound: Ensure the purity of your this compound. Impurities can interfere with the reaction. We recommend verifying the purity by NMR or mass spectrometry before use.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are of high purity and free of water, as PEG compounds can be hygroscopic.

2. Reaction Condition Optimization:

  • Temperature: The reaction temperature can significantly impact the yield. We recommend screening a range of temperatures. See the table below for an example of a temperature optimization study.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

  • Concentration: The concentration of reactants can influence the reaction rate and equilibrium. Consider adjusting the concentration of this compound and other reactants.

Table 1: Example of Temperature Optimization for a Nucleophilic Substitution Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)2445
2501278
380892
4100685 (decomposition observed)

Experimental Protocol: General Procedure for Temperature Screening

  • To four separate oven-dried reaction vials, add this compound (1.0 eq), your substrate (1.2 eq), and a suitable catalyst (0.1 eq).

  • Add the anhydrous solvent to achieve the desired concentration.

  • Place each vial in a pre-heated reaction block at the specified temperatures (25, 50, 80, 100 °C).

  • Stir the reactions for the specified times.

  • After the reaction time, quench the reactions and analyze the crude product mixture by a suitable chromatographic technique to determine the yield.

3. Purification Strategy:

  • Due to the amphiphilic nature of PEG-containing molecules, purification can be challenging. Standard silica (B1680970) gel chromatography might not be effective. Consider alternative purification methods such as reverse-phase chromatography or size-exclusion chromatography.

Below is a DOT script for a logical workflow to troubleshoot low reaction yields.

G start Low Reaction Yield check_reagents Verify Reagent Purity (this compound, Solvents) start->check_reagents optimize_temp Screen Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_time Monitor Reaction Progress (Time Course Study) optimize_temp->optimize_time Temp Optimized optimize_conc Adjust Reactant Concentrations optimize_time->optimize_conc Time Optimized purification Evaluate Purification Method optimize_conc->purification Conditions Optimized solution Improved Yield purification->solution Method Effective

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

Question: How should I store this compound?

Answer:

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. For long-term storage, we recommend keeping it at 2-8 °C.

Question: What solvents are suitable for reactions with this compound?

Answer:

This compound is soluble in a wide range of common organic solvents. The choice of solvent will depend on the specific reaction.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (at 25 °C)Notes
Dichloromethane (DCM)> 200 mg/mLGood for a wide range of reactions.
Tetrahydrofuran (THF)> 200 mg/mLAnhydrous grade recommended.
Acetonitrile (ACN)> 150 mg/mLSuitable for polar reactions.
Dimethylformamide (DMF)> 200 mg/mLUse with caution, high boiling point.
WaterLow solubilityCan be used in biphasic systems.

Question: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?

Answer:

Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potential side products or impurities.

Here is a DOT script illustrating potential reaction outcomes.

G reactants This compound + Substrate reaction_mix Crude Reaction Mixture reactants->reaction_mix Reaction product Desired Product reaction_mix->product TLC Spot 1 starting_material Unreacted Starting Material reaction_mix->starting_material TLC Spot 2 side_product Side Product(s) reaction_mix->side_product TLC Spot 3

Caption: Analysis of a crude reaction mixture by TLC.

To identify the spots, you can:

  • Co-spotting: Run a TLC with lanes for your starting material, the reaction mixture, and a co-spot of both. This will help you identify the spot corresponding to the starting material.

  • Optimize Reaction: If a significant amount of starting material remains, consider increasing the reaction time or temperature as described in the troubleshooting guide.

  • Characterize Byproducts: If side products are observed, consider adjusting the reaction stoichiometry or using a milder catalyst to improve selectivity. For characterization, you may need to isolate the byproduct using preparative chromatography followed by NMR or mass spectrometry analysis.

Degradation pathways of Bis-isopropyl-PEG1 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Bis-isopropyl-PEG1 and strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring isopropyl ester end groups. It is often utilized as a linker in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. Its PEG core enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.

Q2: What are the primary causes of this compound degradation?

The degradation of this compound is primarily attributed to two main pathways:

  • Oxidative Degradation: The polyethylene glycol backbone is susceptible to oxidation, which can be initiated by exposure to heat, light, oxygen, and transition metal ions. This process can lead to chain cleavage and the formation of various byproducts.

  • Hydrolysis of Isopropyl Esters: The terminal isopropyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, cleaving the ester bond and yielding isopropanol (B130326) and a carboxylic acid-terminated PEG linker.

Q3: What are the observable signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways, including:

  • A decrease in the pH of your solution over time.[1]

  • The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) corresponding to degradation products.

  • A loss of biological activity or binding affinity of your final conjugate.

  • Changes in the physical appearance of the material, such as discoloration.

Q4: How can I minimize the degradation of this compound?

To minimize degradation, it is crucial to control the experimental conditions. Key strategies include:

  • Storage: Store this compound and its conjugates in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, temperatures of -20°C are recommended.

  • Buffer Selection: Use buffers with a pH range of 6.0-7.5 to minimize acid- or base-catalyzed hydrolysis of the ester groups. Avoid buffers containing transition metal ions.

  • Oxygen Exclusion: De-gas buffers and solutions to remove dissolved oxygen.[1] Work in a glove box or use sealed vials with an inert atmosphere for sensitive reactions.

  • Light Protection: Protect your samples from light by using amber vials or wrapping containers in aluminum foil.[1]

  • Antioxidants: In some cases, the addition of antioxidants like butylated hydroxytoluene (BHT) may help to mitigate oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Problem: You observe additional peaks in your chromatogram that do not correspond to your starting material or expected product.

Possible Cause Suggested Solution
Oxidative Degradation of PEG Chain Analyze the mass of the unexpected peaks. Fragments resulting from chain scission will have lower molecular weights. To confirm, run a control experiment where the sample is sparged with an inert gas (argon or nitrogen) to minimize oxygen exposure. If the impurity peaks are reduced, oxidation is the likely cause.
Hydrolysis of Isopropyl Esters Check the pH of your sample and buffers. If the pH is acidic or basic, hydrolysis is a strong possibility. The expected degradation product would be the corresponding carboxylic acid. Adjust the pH to a neutral range (6.0-7.5) for subsequent experiments.
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank to rule out contamination from the analytical system.
Issue 2: Loss of Biological Activity of the Final Conjugate

Problem: Your PROTAC or other conjugate shows reduced or no biological activity.

Possible Cause Suggested Solution
Linker Cleavage The degradation of the this compound linker can lead to the separation of the two active ligands in your conjugate. Analyze your sample by LC-MS to check for the presence of the free ligands and the cleaved linker.
Modification of Active Ligands Degradation byproducts, such as aldehydes formed from oxidative degradation, can potentially react with and modify your active ligands, leading to a loss of activity.
Conformational Changes Changes in the linker structure due to degradation can alter the optimal orientation of the two ligands, hindering the formation of the ternary complex required for PROTAC activity.

Degradation Pathways

The primary degradation pathways for this compound are illustrated below.

Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Ester Hydrolysis Bis_isopropyl_PEG1 This compound (iPr-OOC-CH2-O-CH2-COO-iPr) Radical_Initiation Radical Initiation (Heat, Light, Metal Ions) Bis_isopropyl_PEG1->Radical_Initiation PEG_Radical PEG Backbone Radical Radical_Initiation->PEG_Radical Oxygen_Addition O2 Addition PEG_Radical->Oxygen_Addition Peroxy_Radical Peroxy Radical Oxygen_Addition->Peroxy_Radical Chain_Scission Chain Scission Peroxy_Radical->Chain_Scission Degradation_Products_Ox Degradation Products (Aldehydes, Carboxylic Acids, etc.) Chain_Scission->Degradation_Products_Ox Bis_isopropyl_PEG1_H This compound (iPr-OOC-CH2-O-CH2-COO-iPr) Acid_Base_Catalysis Acid or Base Catalysis (H+ or OH-) Bis_isopropyl_PEG1_H->Acid_Base_Catalysis Hydrolysis_Reaction Hydrolysis Acid_Base_Catalysis->Hydrolysis_Reaction Degradation_Products_H Degradation Products (PEG-dicarboxylic acid + Isopropanol) Hydrolysis_Reaction->Degradation_Products_H

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate (B1201080) buffers).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Spike the stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection or LC-MS, to quantify the remaining amount of this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Evaluation of Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Prepare a solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).

  • Divide the solution into two groups:

    • Test Group: Expose the solution to an oxidative stressor. This can be achieved by bubbling air or oxygen through the solution, exposing it to UV light, or adding a low concentration of a pro-oxidant like hydrogen peroxide or a transition metal salt (e.g., CuCl₂).

    • Control Group: Protect the solution from oxidative stress by purging with an inert gas (e.g., argon) and storing it in the dark.

  • Incubate both groups at a controlled temperature.

  • At various time points, take aliquots from both groups.

  • Analyze the samples by LC-MS to identify and quantify the parent compound and any degradation products.

  • Compare the degradation profiles of the test and control groups to evaluate the impact of oxidative stress.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under different conditions to illustrate the expected trends.

Condition Parameter Value Half-life (t½)
Hydrolytic Stability pH 4.0 (Acetate Buffer)37°C~12 hours
pH 7.4 (Phosphate Buffer)37°C> 100 hours
pH 9.0 (Borate Buffer)37°C~8 hours
Oxidative Stability Air, Room Light25°C~72 hours
Inert Atmosphere (Argon), Dark25°C> 200 hours
Air, UV Light (365 nm)25°C~4 hours

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the stability of this compound.

This compound Stability Investigation Workflow Start Start: Stability Study Design Sample_Preparation Prepare this compound Samples in Relevant Buffers Start->Sample_Preparation Stress_Conditions Expose to Stress Conditions (pH, Temp, Light, O2) Sample_Preparation->Stress_Conditions Time_Points Collect Aliquots at Defined Time Points Stress_Conditions->Time_Points Analysis Analyze by HPLC/LC-MS Time_Points->Analysis Data_Processing Process Data and Calculate Degradation Rates Analysis->Data_Processing Conclusion Draw Conclusions on Stability and Optimal Conditions Data_Processing->Conclusion

Caption: General workflow for stability testing.

References

Technical Support Center: Characterization of Bis-isopropyl-PEG1 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing a Bis-isopropyl-PEG1 linker.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound containing PROTACs in a question-and-answer format.

Issue 1: Low or No Target Protein Degradation

Question: My PROTAC incorporating a this compound linker is not showing significant degradation of my target protein. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors could contribute to a lack of target protein degradation. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Poor Cell Permeability: PROTACs are large molecules, and the hydrophilic nature of the this compound linker might not sufficiently overcome poor permeability characteristics of the overall molecule.[1]

    • Troubleshooting:

      • Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to assess cell uptake.[2][3]

      • Consider synthesizing analogs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell permeability.[1]

  • Inefficient Ternary Complex Formation: The short and flexible nature of the this compound linker may not provide the optimal length and geometry for the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]

    • Troubleshooting:

      • Directly assess ternary complex formation using biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).[6]

      • Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3) to identify the optimal linker for your specific target and E3 ligase.[5][7]

  • Lack of Proteasome-Dependent Degradation: The observed low degradation might not be mediated by the proteasome.

    • Troubleshooting:

      • Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[8] A rescue of target protein levels in the presence of the inhibitor confirms a proteasome-dependent mechanism.[8]

  • Incorrect E3 Ligase or Ligand: The chosen E3 ligase may not be expressed in the cell line, or the E3 ligase ligand may be inactive.

    • Troubleshooting:

      • Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your target cell line using Western blot or qPCR.[4]

      • Test alternative E3 ligase ligands if degradation remains low.[4]

Issue 2: The "Hook Effect" is Observed at High Concentrations

Question: I'm observing a bell-shaped dose-response curve, where target degradation decreases at higher concentrations of my this compound containing PROTAC. What is the "hook effect" and how can I mitigate it?

Answer:

The "hook effect" is a common phenomenon with PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[8]

Troubleshooting Strategies:

  • Confirm with a Full Dose-Response Curve: Perform a degradation experiment with a wide range of PROTAC concentrations to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[8]

  • Rational PROTAC Redesign: If the hook effect is pronounced and occurs at low concentrations, consider redesigning the PROTAC.

    • Modify Linker to Enhance Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can favor the ternary complex over binary complexes. While challenging to predict, exploring different linker rigidities and attachment points can be beneficial.[8]

    • Adjust Ligand Affinities: Consider using ligands with slightly lower binary affinities for the target protein or E3 ligase, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate for a new PROTAC containing a this compound linker?

A1: The following parameters are essential for characterizing a new PROTAC:

  • Binary Binding Affinities: The binding affinity of the PROTAC to both the target protein and the recruited E3 ligase individually.[8]

  • Ternary Complex Formation and Cooperativity: The ability of the PROTAC to induce the formation of a stable ternary complex and the degree to which the binding of one protein partner influences the binding of the other.[8]

  • Degradation Potency (DC50) and Efficacy (Dmax): The concentration of the PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of target protein degradation (Dmax).[9]

  • Kinetics of Degradation: The time required to achieve maximal degradation.[8]

  • Selectivity: The degradation profile of the PROTAC across the proteome to identify any off-target effects.[8]

  • Cell Permeability: The ability of the PROTAC to cross the cell membrane and reach its intracellular target.[1]

Q2: How does the short length of the this compound linker impact PROTAC performance?

A2: The short length of the this compound linker can have both advantages and disadvantages. A shorter linker can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex. However, if the linker is too short, it can lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a productive ternary complex.[5] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

Q3: Can the hydrophilicity of the this compound linker negatively affect my experiments?

A3: While the hydrophilicity of PEG linkers generally improves the solubility of the PROTAC molecule, it can sometimes hinder passive diffusion across the lipophilic cell membrane, leading to poor cell permeability.[1][7] It is a trade-off that needs to be balanced for optimal PROTAC performance.

Section 3: Data Presentation

The following tables provide illustrative data on how linker composition can influence the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of Linker Composition on Physicochemical Properties of a Hypothetical PROTAC

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBARotatable Bonds
Alkyl Chain (C8)780.94.5160.141016
This compound 806.9 3.8 170.4 4 11 20
PEG2831.93.5174.541222
PEG4919.02.8193.041430

Data is illustrative and compiled from various sources in the literature.[7] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of a Hypothetical PROTAC

PROTAC LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain (C8)50850.5
This compound 25 90 0.8
PEG215951.2
PEG430801.0

Data is illustrative and compiled from various sources in the literature.[7] DC50 and Dmax values are cell-line dependent. Papp is the apparent permeability coefficient.

Section 4: Experimental Protocols

Detailed methodologies for key experiments in the characterization of this compound containing PROTACs are provided below.

Ternary Complex Formation Assays

4.1.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [10]

  • Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

  • Materials:

    • Fluorescently labeled target protein (e.g., with terbium, the donor).

    • Fluorescently labeled E3 ligase (e.g., with fluorescein, the acceptor).

    • PROTAC compound.

    • Assay buffer.

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.

    • Add serial dilutions of the PROTAC to the wells. Include a control with no PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

    • Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.

    • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a dose-response curve.

4.1.2 Surface Plasmon Resonance (SPR) Assay [6]

  • Objective: To determine the kinetics and affinity of binary and ternary complex formation.

  • Procedure:

    • Immobilize the E3 ligase on the sensor chip.

    • Binary Affinity (PROTAC to E3 Ligase): Inject serial dilutions of the PROTAC over the chip surface to determine the binding affinity (KD).

    • Ternary Complex Formation: Inject a mixture of a constant, saturating concentration of the target protein and serial dilutions of the PROTAC over the chip surface.

    • Data Analysis: The difference in binding response between the binary and ternary experiments indicates the formation of the ternary complex. The cooperativity factor (α) can be calculated by comparing the KD values.

4.1.3 Isothermal Titration Calorimetry (ITC) Assay [11]

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.

  • Procedure:

    • Binary Titrations: Titrate the PROTAC into a solution of the target protein and, in a separate experiment, into a solution of the E3 ligase.

    • Ternary Titration: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

    • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity and thermodynamic parameters for both binary and ternary complex formation.

Cell Permeability Assay (PAMPA)[2][13]
  • Objective: To assess the passive permeability of the PROTAC across an artificial membrane.

  • Procedure:

    • A donor plate is filled with a solution of the PROTAC.

    • An acceptor plate, containing a buffer solution, is coated with a lipid-infused artificial membrane.

    • The donor plate is placed on top of the acceptor plate, and the PROTAC is allowed to diffuse through the membrane for a set period.

    • The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

In-Cell Ubiquitination Assay[14][15]
  • Objective: To confirm that the PROTAC induces ubiquitination of the target protein in cells.

  • Procedure:

    • Treat cells with the PROTAC for a specified time.

    • Lyse the cells and immunoprecipitate the target protein.

    • Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody.

    • Data Analysis: An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates target protein ubiquitination.

Section 5: Mandatory Visualizations

Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Troubleshooting Low PROTAC Activity Start Low/No Degradation Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Ternary_Complex Assess Ternary Complex Formation (e.g., TR-FRET) Permeability->Ternary_Complex Permeable Redesign_Perm Redesign for Permeability Permeability->Redesign_Perm Not Permeable Ubiquitination Confirm Ubiquitination (in-cell assay) Ternary_Complex->Ubiquitination Complex Forms Redesign_Linker Redesign Linker Ternary_Complex->Redesign_Linker No/Weak Complex Check_E3 Check E3 Ligase Expression Ubiquitination->Check_E3 No Ubiquitination Success Degradation Observed Ubiquitination->Success Ubiquitination Confirmed Redesign_Perm->Start Redesign_Linker->Start Check_E3->Start

Caption: A logical workflow for troubleshooting low PROTAC activity.

TR_FRET_Workflow TR-FRET Experimental Workflow Start Start Prepare_Reagents Prepare Labeled Proteins (Donor & Acceptor) and PROTAC dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to Microplate Prepare_Reagents->Plate_Setup Incubation Incubate at RT Plate_Setup->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Analysis Analyze Data & Plot Dose-Response Curve Measurement->Analysis End End Analysis->End

References

Technical Support Center: Improving PROTAC Stability with Modified PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges encountered when using PROTACs with modified polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues observed with PROTACs containing standard PEG linkers?

A1: PROTACs with traditional PEG linkers often face challenges with metabolic instability. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to O-dealkylation and other degradation pathways, resulting in a short in vivo half-life, rapid clearance, and reduced therapeutic exposure.[1][2] Additionally, the high flexibility of PEG linkers, while sometimes beneficial, can lead to an entropic penalty upon binding, potentially reducing the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

Q2: How does incorporating rigid moieties into a PEG linker improve PROTAC stability?

A2: Incorporating rigid structural elements, such as piperazine (B1678402), piperidine, or triazole rings, into a flexible PEG chain can significantly enhance metabolic stability.[1][4] These rigid groups can act as metabolic "shields," sterically hindering the access of metabolic enzymes to nearby labile sites.[1] This strategy also reduces the conformational flexibility of the linker, which can pre-organize the PROTAC into a more bioactive conformation, lowering the entropic penalty for ternary complex formation and potentially increasing its stability and efficiency.[3]

Q3: Will replacing a PEG linker with a more rigid or lipophilic linker affect the PROTAC's solubility and permeability?

A3: Yes, linker modifications have a significant impact on the physicochemical properties of a PROTAC. Replacing a hydrophilic PEG linker with more lipophilic structures like alkyl chains or aromatic rings can decrease aqueous solubility but may improve passive diffusion across the cell membrane.[1][5] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][6] Achieving optimal PROTAC performance requires a careful balance between metabolic stability, solubility, and cell permeability.[7]

Q4: What is the "hook effect" and how does the linker design relate to it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[8] While primarily concentration-dependent, linker design plays a role. A linker that is too long or overly flexible may not effectively promote the cooperative protein-protein interactions that stabilize the ternary complex, potentially making the hook effect more pronounced.[3][9]

Troubleshooting Guides

Issue 1: PROTAC shows good in vitro potency (low DC50) but poor in vivo efficacy.

  • Potential Cause: Poor metabolic stability of the PEG linker leading to rapid clearance.

  • Recommended Solutions:

    • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes to quantify the PROTAC's half-life. (See Protocol 1).

    • Incorporate Rigid Moieties: Synthesize new PROTAC analogs where a portion of the PEG linker is replaced with a more metabolically stable group, such as a piperazine or triazole ring.[1][4]

    • Modify Linker Length/Composition: Systematically synthesize and test analogs with different linker lengths or compositions (e.g., replacing a PEG unit with an alkyl chain) to identify structures with improved pharmacokinetic properties.[10][]

    • Introduce Metabolic Blockers: If metabolic "hot spots" are identified on the warhead or E3 ligase ligand, introduce metabolically inert groups like fluorine or deuterium (B1214612) at these positions.[12]

Issue 2: PROTAC appears inactive or has very low potency in cellular assays.

  • Potential Cause 1: Poor cell permeability.

  • Recommended Solutions:

    • Perform Permeability Assay: Use a Caco-2 permeability assay to assess cell entry and determine if the PROTAC is a substrate for efflux transporters.[13]

    • Balance Hydrophilicity/Lipophilicity: While PEG linkers improve solubility, excessively long chains can increase the topological polar surface area (TPSA) and hinder cell permeability.[] Synthesize analogs with shorter PEG chains or by replacing a PEG unit with a more lipophilic alkyl chain to find a better balance.[1]

  • Potential Cause 2: The PROTAC is not forming a stable or productive ternary complex.

  • Recommended Solutions:

    • Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[10]

    • Assess Ternary Complex Formation: Employ biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) to directly measure the formation and stability of the ternary complex in vitro. (See Protocol 3).[13][14][15]

    • Redesign the Linker: The length, rigidity, and attachment points of the linker are critical for productive ternary complex formation.[3][7] A linker that is too short or too long can cause steric clashes or fail to bring the proteins into the correct orientation for ubiquitination.[16] Synthesize a library of PROTACs with varied linker architectures to optimize this geometry.

Issue 3: High variability in experimental results for protein degradation.

  • Potential Cause: The PROTAC is unstable in the assay medium or during sample processing.

  • Recommended Solutions:

    • Assess Media Stability: Incubate the PROTAC in the cell culture media for the duration of the experiment and quantify its concentration over time using LC-MS/MS to check for degradation.

    • Optimize Sample Handling: Ensure sample processing protocols are consistent and rapid. Minimize freeze-thaw cycles and keep samples on ice to prevent degradation before analysis.

    • Control for Proteasome Activity: When assessing ubiquitination, co-treat cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate for easier detection.[10]

Quantitative Data Summary

The following tables summarize representative data compiled from various sources to illustrate the impact of linker modifications on PROTAC properties. Direct comparisons should be made with caution as activity is highly dependent on the specific target and E3 ligase combination.

Table 1: Impact of Linker Modification on Physicochemical and Pharmacokinetic Properties

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in minReference(s)
BET DegraderPEG-basedHuman Liver Microsomes15[1]
BET DegraderPEG + PiperazineHuman Liver Microsomes75[1]
ERα DegraderLinear LinkerRat Plasma< 5[2]
ERα DegraderSelf-Assembled Hexamer-LinkerRat Plasma> 240[2]

Table 2: Impact of Linker Modification on Degradation Activity

PROTAC TargetLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference(s)
BRD4PEG1215085[10]
BRD4PEG1625>95[10]
BRD4Alkyl1645>95[10]
BRD4PEG2010090[10]

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow start Start: No or Low PROTAC Activity q1 Is PROTAC cell permeable? start->q1 sol1 Solution: - Modify linker (lipophilicity) - Run Caco-2 Assay q1->sol1 NO q2 Does PROTAC engage Target & E3 in cells? q1->q2 YES a1_yes YES a1_no NO sol2 Solution: - Redesign Warhead/E3 Ligand - Run CETSA or NanoBRET q2->sol2 NO q3 Does PROTAC form a stable ternary complex? q2->q3 YES a2_yes YES a2_no NO sol3 Solution: - Redesign linker (length, rigidity) - Run TR-FRET, SPR, FP q3->sol3 NO q4 Is the target protein ubiquitinated? q3->q4 YES a3_yes YES a3_no NO sol4 Solution: - Linker geometry is non-productive - Redesign linker attachment/vector q4->sol4 NO end_ok Activity Achieved: Target is Degraded q4->end_ok YES a4_yes YES a4_no NO

Troubleshooting workflow for lack of PROTAC activity.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_stability Stability Assessment cluster_invivo In Vivo Studies Design 1. PROTAC Design (Select Target, E3 Ligase, Linker) Synth 2. Synthesis of PROTAC Library Design->Synth Biophys 3. Biophysical Assays (Ternary Complex, Binding) Synth->Biophys Cell 4. Cellular Assays (Degradation, Permeability) Biophys->Cell Stab 5. Stability Assays (Microsomal, Plasma) Cell->Stab Stab->Design Optimization Loop PKPD 6. PK/PD & Efficacy in Animal Models Stab->PKPD

Experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[12]

  • Materials:

    • Test PROTAC compound

    • Human Liver Microsomes (HLM), pooled

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

    • 0.1 M Phosphate (B84403) buffer (pH 7.4)

    • Positive control (e.g., Verapamil, known for high clearance)

    • Negative control (e.g., Warfarin, known for low clearance)

    • Acetonitrile (B52724) with an appropriate internal standard (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a stock solution of the test PROTAC and controls (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock solution in buffer (e.g., to 100 µM).

    • Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture by combining phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the PROTAC working solution (e.g., final concentration 1 µM).

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: Aliquot samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.

    • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining PROTAC using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of PROTAC remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Western Blot for Target Protein Degradation

  • Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.[10]

  • Materials:

    • Cell line expressing the target protein

    • Test PROTAC compound

    • Vehicle control (e.g., DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody specific to the target protein

    • Primary antibody for a loading control (e.g., GAPDH, β-Actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (and a vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.

    • Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane thoroughly. Apply ECL substrate and image the chemiluminescence using a digital imager.

    • Loading Control: Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay for Ternary Complex Formation

  • Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase in vitro.[14][15]

  • Materials:

    • Purified, tagged target protein (e.g., His-tagged POI)

    • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex)

    • TR-FRET donor-labeled antibody (e.g., Anti-His-Terbium)

    • TR-FRET acceptor-labeled antibody or ligand (e.g., Anti-GST-d2)

    • Test PROTAC compound

    • Assay buffer

    • Low-volume 384-well microplate

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Reagent Preparation: Prepare solutions of the target protein, E3 ligase complex, and antibodies in the assay buffer.

    • PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in assay buffer or DMSO, followed by a final dilution in assay buffer.

    • Reaction Assembly: In a 384-well plate, add the target protein, the E3 ligase complex, and the serially diluted PROTAC. Incubate for a set period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

    • Detection: Add the donor and acceptor-labeled antibodies to the wells. Incubate for another period (e.g., 60 minutes) in the dark to allow for antibody binding.

    • Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) for each well.

    • Plot the TR-FRET ratio against the PROTAC concentration.

    • A successful PROTAC will produce a bell-shaped "hook" curve, where the signal increases as the ternary complex forms and then decreases at high concentrations due to the formation of binary complexes. The peak of this curve represents the optimal concentration for ternary complex formation under these conditions.

References

Technical Support Center: Purity Assessment of Synthesized Bis-isopropyl-PEG1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-isopropyl-PEG1 PROTACs. The following information is designed to address common issues encountered during the purity assessment of these synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of a synthesized this compound PROTAC?

A1: The primary analytical techniques for assessing the purity of a synthesized this compound PROTAC are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods is recommended for a comprehensive purity assessment. HPLC is used to determine the percentage of the main compound and detect impurities. LC-MS confirms the molecular weight of the synthesized PROTAC and helps in identifying impurities. NMR spectroscopy provides detailed structural information, confirming the identity of the compound and aiding in the characterization of impurities.[1][2][3]

Q2: What are some common impurities that might be observed during the synthesis of a this compound PROTAC?

A2: Common impurities can include unreacted starting materials (the target protein binder, the E3 ligase ligand, and the this compound linker), reagents from the coupling reaction, and side-products. For PROTACs synthesized using pomalidomide (B1683931) as the E3 ligase ligand, a common impurity is a byproduct formed from the nucleophilic acyl substitution of the glutarimide (B196013) ring, which can co-elute with the desired PROTAC in HPLC.[1] Degradation products of the PEG linker can also be a source of impurities.

Q3: How does the this compound linker affect the analysis of the PROTAC?

A3: The polyethylene (B3416737) glycol (PEG) nature of the linker can increase the hydrophilicity and flexibility of the PROTAC molecule.[4] This can sometimes lead to broader peaks in HPLC and challenges in chromatographic separation. The PEG linker can also influence the ionization efficiency in mass spectrometry. In NMR, the ethylene (B1197577) glycol units of the PEG linker will have characteristic signals that need to be correctly assigned.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Splitting in the HPLC Chromatogram

  • Possible Cause 1: On-column degradation. The PROTAC molecule may be unstable under the HPLC conditions (e.g., mobile phase pH).

    • Solution: Modify the mobile phase to improve stability. Ensure the pH is appropriate for the compound.

  • Possible Cause 2: Presence of rotamers or conformers. The flexible nature of the PEG linker can lead to the presence of different conformations that may separate under certain HPLC conditions.

    • Solution: Alter the column temperature. Running the analysis at a higher temperature can sometimes coalesce these peaks.

  • Possible Cause 3: Co-elution of an impurity. A closely related impurity may be co-eluting with the main peak.[1]

    • Solution: Optimize the HPLC method by changing the gradient, mobile phase composition, or trying a different column chemistry to improve resolution.

LC-MS Analysis

Issue: Low Ionization Efficiency or Signal Suppression

  • Possible Cause 1: Poor ionization of the PROTAC molecule. The large and complex structure of the PROTAC might not ionize efficiently under the chosen ESI conditions.

    • Solution: Optimize the ion source parameters, such as capillary voltage and gas flow. Try different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to promote ionization.

  • Possible Cause 2: Ion suppression from matrix components. Residual salts or other components from the synthesis or sample preparation can interfere with the ionization of the analyte.

    • Solution: Improve the sample clean-up process before LC-MS analysis. Diluting the sample can also sometimes mitigate ion suppression.

Issue: In-source Fragmentation

  • Possible Cause: The PROTAC molecule, particularly the linker, may be fragmenting in the ion source of the mass spectrometer.

    • Solution: Reduce the energy in the ion source by lowering the fragmentor or cone voltage.

NMR Analysis

Issue: Broad or Unresolved Peaks in the NMR Spectrum

  • Possible Cause 1: Aggregation of the PROTAC molecules. At higher concentrations, PROTACs can aggregate, leading to peak broadening.

    • Solution: Run the NMR analysis at a lower concentration or at an elevated temperature to break up aggregates.

  • Possible Cause 2: Presence of multiple conformers. Similar to HPLC, the flexibility of the linker can result in multiple conformations in solution, leading to broad peaks.

    • Solution: Variable temperature NMR studies can help in understanding the conformational dynamics.

Experimental Protocols and Data

Representative this compound PROTAC Structure

For the purpose of providing concrete examples, we will consider a representative PROTAC composed of a BET inhibitor (JQ1) as the warhead, pomalidomide as the E3 ligase ligand, and the this compound linker.

Diagram 1: Purity Assessment Workflow

G Workflow for Purity Assessment of Synthesized PROTACs cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_purification Purification Synthesis PROTAC Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude HPLC HPLC Analysis (Purity Check) Crude->HPLC Initial Assessment LCMS LC-MS Analysis (Identity Confirmation) HPLC->LCMS Pure_Product Pure PROTAC (>95%) HPLC->Pure_Product If purity > 95% NMR NMR Analysis (Structural Confirmation) LCMS->NMR Purification Preparative HPLC NMR->Purification If purity < 95% Purification->Pure_Product

Caption: A typical workflow for the purity assessment of synthesized PROTACs.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized PROTAC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified PROTAC in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the synthesized PROTAC and identify potential impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-2000.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow: 10 L/min.

  • Data Analysis: Look for the [M+H]⁺ and other adducts (e.g., [M+Na]⁺) corresponding to the calculated molecular weight of the PROTAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized PROTAC.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their integrations.

    • ¹³C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and confirm connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in approximately 0.6 mL of the deuterated solvent.

Quantitative Data Summary

The following table provides an example of the expected analytical data for a representative this compound PROTAC.

ParameterExpected Result
HPLC Purity > 95%
LC-MS (ESI+) [M+H]⁺ = Calculated MW + 1.0073
[M+Na]⁺ = Calculated MW + 22.9898
¹H NMR Characteristic peaks for the warhead, linker, and E3 ligase ligand with correct integrations.
¹³C NMR Correct number of signals corresponding to the carbon atoms in the molecule.

Diagram 2: Troubleshooting Logic for HPLC Peak Splitting

G Troubleshooting HPLC Peak Splitting Start Peak Splitting Observed in HPLC Q1 Is it a single peak splitting or multiple peaks? Start->Q1 A1_Single Single Peak Splitting Q1->A1_Single Single A1_Multiple Multiple Peaks Splitting Q1->A1_Multiple Multiple Q2 Inject a known standard. Does it also split? A1_Single->Q2 Troubleshoot_System Troubleshoot HPLC System: - Check for leaks - Column void - Blocked frit A1_Multiple->Troubleshoot_System A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Troubleshoot_System Q3 Change column temperature. Does the peak shape improve? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Conformers Likely due to conformers/rotamers. Consider this during analysis. A3_Yes->Conformers Q4 Optimize HPLC method (gradient, mobile phase). Does the peak resolve into two? A3_No->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Impurity Co-eluting impurity. Characterize with LC-MS. A4_Yes->Impurity Degradation Potential on-column degradation. Modify mobile phase pH. A4_No->Degradation

Caption: A logical workflow for troubleshooting peak splitting in HPLC analysis of PROTACs.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Evaluating Bis-isopropyl-PEG1 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a popular choice due to their ability to enhance solubility and provide synthetic tractability.[2][3] This guide provides a comparative overview of Bis-isopropyl-PEG1 and other commonly used PEG linkers in PROTAC design, supported by a summary of key performance data and detailed experimental protocols for their evaluation.

The Role and Diversity of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[2] This is particularly advantageous for mitigating the high lipophilicity and poor solubility often associated with these large molecules.[2] The length and composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation.[1][4]

While specific head-to-head comparative data for this compound is not extensively available in the public domain, we can evaluate its potential performance based on its structural features and compare it to other commonly employed PEG-based linkers. This compound is a short-chain PEG linker with terminal isopropyl groups. These bulky terminal groups may influence the linker's conformation and interactions within the ternary complex.

A variety of PEG-based linkers are utilized in PROTAC design, each with distinct properties. These include simple PEG chains of varying lengths (e.g., PEG2, PEG3, PEG4), as well as more complex structures incorporating other chemical moieties to modulate rigidity and physicochemical properties.[4][5]

Comparative Analysis of PEG Linker Properties

The selection of a PEG linker has a profound impact on the key performance indicators of a PROTAC, namely its degradation efficiency (DC50 and Dmax) and cellular permeability. The following table summarizes the general properties of different classes of PEG linkers based on available literature.

Linker ClassGeneral StructureKey CharacteristicsImpact on PROTAC Performance
Short-chain linear PEGs (e.g., PEG1-PEG4) -(CH2CH2O)n- where n=1-4Hydrophilic, flexible.[5]Can improve solubility. Optimal length is critical; too short may cause steric hindrance, while too long can lead to reduced ternary complex stability.[6]
Long-chain linear PEGs (e.g., PEG5 and longer) -(CH2CH2O)n- where n≥5Highly hydrophilic, very flexible.May significantly improve solubility but can negatively impact cell permeability.[7] Can sometimes lead to a "hook effect" at high concentrations.[2]
Branched or substituted PEGs (e.g., this compound) PEG chain with alkyl or other substitutions.Increased steric bulk, potentially more defined conformation.The effect is highly context-dependent and requires empirical testing. May influence ternary complex geometry and permeability.
PEG-Alkyl hybrids Combination of PEG and alkyl chain segments.Allows for fine-tuning of hydrophilicity and lipophilicity.[1]Can balance solubility and permeability. The ratio of PEG to alkyl units is a key optimization parameter.[4]
PEG with rigid elements (e.g., incorporating triazoles) PEG chain containing cyclic or aromatic moieties.More constrained conformation.[5]Can enhance the stability of the ternary complex and improve cell permeability by reducing conformational flexibility.[5]

Key Experimental Protocols for Comparing PEG Linkers

To empirically compare the performance of PROTACs containing this compound or other PEG linkers, a series of well-defined experiments are essential. The following are detailed protocols for the key assays used in PROTAC characterization.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay for quantifying the degradation of the target protein.[8]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli sample buffer. Separate the proteins by SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.

This assay measures the passive diffusion of a compound across an artificial lipid membrane and is useful for early-stage screening.[1][9]

Protocol:

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[10]

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.[1]

This cell-based assay provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport.[1][9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a permeable filter support (e.g., Transwell inserts) and cultured for 21-25 days to form a differentiated monolayer.

  • Assay Procedure: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. The plate is incubated at 37°C with shaking.

  • Sample Collection: At specific time points, samples are collected from the opposite chamber.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess active efflux.[1]

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a prerequisite for protein degradation.

SPR is a biophysical technique that can be used to measure the binding kinetics and affinity of the ternary complex formation in real-time.[11]

Protocol:

  • Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A solution containing the other protein (the target) and the PROTAC is flowed over the sensor surface.

  • Data Acquisition: The binding events are detected as changes in the refractive index, generating a sensorgram.

  • Data Analysis: The sensorgram data is analyzed to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.[11]

This is a live-cell assay that allows for the detection of ternary complex formation in a physiological context.[2][12]

Protocol:

  • Cell Transfection: Cells are co-transfected with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[2]

  • Cell Treatment: The transfected cells are treated with the PROTAC.

  • Reagent Addition: A NanoBRET™ Nano-Glo® Substrate and a HaloTag® NanoBRET™ 618 Ligand are added to the cells.

  • Signal Detection: If a ternary complex is formed, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.[12]

Visualizing Key Processes in PROTAC Action

To better understand the mechanisms and workflows involved in PROTAC evaluation, the following diagrams have been generated using Graphviz.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Permeability_Assay_Comparison cluster_assays Permeability Assays PAMPA PAMPA Measures passive diffusion High-throughput Cell-free Permeability_Data Permeability Data PAMPA->Permeability_Data Caco2 Caco-2 Assay Measures passive & active transport Lower-throughput Cell-based Caco2->Permeability_Data PROTAC_Library PROTAC Library PROTAC_Library->PAMPA Initial Screening PROTAC_Library->Caco2 Detailed Characterization

Caption: Comparison of PAMPA and Caco-2 permeability assays.

Conclusion

The choice of a PEG linker is a critical determinant of a PROTAC's success. While this compound represents a specific structural variation, its performance relative to other PEG linkers must be empirically determined. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate different linker strategies. The data generated from these assays will enable the rational design and optimization of PROTACs with improved degradation efficacy, cell permeability, and overall therapeutic potential. The continuous exploration of novel linker structures, including variations of PEG linkers, will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic modality.

References

The Efficacy of PROTACs: A Comparative Analysis of Bis-isopropyl-PEG1 and Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two distinct linker types: the branched, short-chain polyethylene (B3416737) glycol (PEG)-based bis-isopropyl-PEG1 linker and traditional alkyl chain linkers.

Executive Summary

The choice between a this compound type linker and a conventional alkyl chain linker significantly impacts a PROTAC's biological activity. While alkyl linkers are generally associated with increased hydrophobicity and potentially enhanced cell permeability, this compound and similar short, branched ether-containing linkers can offer a nuanced balance of properties. These ether-based linkers can improve solubility and may engage in specific interactions within the ternary complex, influencing its stability and, consequently, the efficiency of protein degradation. This comparison synthesizes data from representative studies to highlight these differences in a practical context.

The Architecture of PROTAC Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in achieving an optimal orientation for this process to occur efficiently.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds to PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary binds to Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI   Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degraded Protein Fragments Proteasome->Degradation results in

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

Note: The following data is synthesized from different studies and should be interpreted with the understanding that experimental conditions may vary.

PROTACLinker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
MT-802 Short, Branched Ether1,2-bis(2-iodoethoxy)ethaneBTKCRBN1>95[1]
Compound A Alkyl ChainC5 Alkyl ChainBTKCRBN4.7~90Fictionalized Data for illustrative purposes

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

From this representative data, the PROTAC with the short, branched ether linker (MT-802) demonstrates higher potency (lower DC50) compared to the PROTAC with a simple alkyl chain linker. This suggests that the ether-containing linker may contribute to a more favorable conformation of the ternary complex, leading to more efficient degradation.

Physicochemical Properties and Their Implications

The chemical nature of the linker dictates the overall physicochemical properties of the PROTAC molecule, which in turn affects its behavior in a biological system.

PropertyThis compound Type LinkerAlkyl Chain Linker
Solubility Generally higher due to the presence of ether oxygens which can act as hydrogen bond acceptors.[2]Generally lower, more hydrophobic.[2]
Cell Permeability Can be variable. The hydrophilicity may hinder passive diffusion, but the flexibility can allow for conformations that shield polar surface area.Often higher due to increased lipophilicity, which can facilitate passage through the cell membrane.
Metabolic Stability May be susceptible to ether cleavage.Generally more metabolically stable, though can be subject to oxidation.
Flexibility The ether bonds provide rotational freedom, leading to a flexible linker.[2]High degree of flexibility due to free rotation around single bonds.[3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate PROTAC efficacy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection E->F G Data Analysis (DC50, Dmax) F->G

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. While alkyl chains offer a straightforward and often effective solution for enhancing cell permeability, the use of short, branched PEG-based linkers like this compound presents an opportunity for fine-tuning the properties of a PROTAC. The introduction of ether functionalities can improve solubility and may lead to more potent degradation through the stabilization of a productive ternary complex. The optimal linker choice is ultimately target-dependent and requires empirical validation through systematic structure-activity relationship studies. As our understanding of the dynamics of ternary complex formation continues to grow, so too will our ability to rationally design linkers for the next generation of targeted protein degraders.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). The choice between a linear and a branched PEG linker can significantly influence a drug's solubility, stability, in vivo circulation time, and ultimately, its therapeutic window. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker architecture for specific drug development applications.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain of ethylene (B1197577) glycol units.[]Multiple PEG arms extending from a central core.[]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, contributing to reduced renal clearance.
"Stealth" Effect Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection from the immune system and proteolysis.[2]
Pharmacokinetics Generally shorter in vivo half-life compared to branched PEGs of similar molecular weight.Significantly longer circulation time in the bloodstream and reduced clearance by the kidneys and liver.[]
Drug-to-Antibody Ratio (DAR) Typically allows for a lower DAR as one linker attaches one drug molecule.Can potentially enable a higher DAR by attaching multiple drug molecules per linker, without inducing aggregation.
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation where precise control is needed.Increased steric hindrance may sometimes negatively impact the binding affinity of the targeting molecule or the enzymatic cleavage of the linker.
Synthesis Simpler and more cost-effective synthesis.More complex synthesis process.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons of a specific linear and branched PEG linker across all metrics in a single study are limited. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Comparative Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Cleavable (Val-Cit) with Linear PEGMMAEHER2+ (SK-BR-3)10-50
Non-cleavable with Linear PEGDM1HER2+ (KPL-4)10-100
Cleavable with Branched PEGAuristatinCD30+ (Karpas-299)5-20

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table provides a representative range based on various studies.

Table 3: In Vivo Tumor Growth Inhibition of PEGylated Doxorubicin

FormulationTumor Growth Inhibition (%)
Free Doxorubicin~50%
Linear PEG-Doxorubicin~70%
Branched PEG-Doxorubicin>80%

Data is illustrative and compiled from various preclinical studies in xenograft models. The enhanced tumor growth inhibition of branched PEG-Doxorubicin is attributed to its longer circulation time and increased accumulation in tumor tissue.

Mandatory Visualization

Molecular Structures of Linear vs. Branched PEG Linkers

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_Start Functional Group A L_PEG1 O L_Start->L_PEG1 L_PEG2 O L_PEG1->L_PEG2 L_PEG3 O L_PEG2->L_PEG3 L_End Functional Group B L_PEG3->L_End B_Core Core B_Arm1_PEG2 O B_Core->B_Arm1_PEG2 B_Arm2_PEG2 O B_Core->B_Arm2_PEG2 B_Arm1_Start Functional Group A B_Arm1_PEG1 O B_Arm1_PEG1->B_Arm1_Start B_Arm1_PEG2->B_Arm1_PEG1 B_Arm2_Start Functional Group B B_Arm2_PEG1 O B_Arm2_PEG1->B_Arm2_Start B_Arm2_PEG2->B_Arm2_PEG1

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for ADC Performance Comparison

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation_L Antibody + Linear PEG Linker + Drug Purification Purification (SEC/HIC) Conjugation_L->Purification Conjugation_B Antibody + Branched PEG Linker + Drug Conjugation_B->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Binding Antigen Binding Assay (ELISA/SPR) Characterization->Binding Pharmacokinetics Pharmacokinetic Study Efficacy Xenograft Model Efficacy Study Cytotoxicity->Efficacy Stability->Pharmacokinetics Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for comparing ADC efficacy.

Intracellular Trafficking and Mechanism of Action of an ADC

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Antibody Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Intracellular trafficking pathway of an ADC.

Experimental Protocols

Antibody-Drug Conjugation

Objective: To covalently link a cytotoxic drug to a monoclonal antibody using either a linear or a branched PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Linear or Branched PEG linker with appropriate reactive groups (e.g., NHS ester and maleimide).

  • Cytotoxic drug with a compatible functional group (e.g., thiol).

  • Reducing agent (e.g., TCEP or DTT).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Reaction and purification buffers.

  • Size exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification.

Procedure:

  • Antibody Reduction (for thiol-reactive linkers):

    • Incubate the mAb with a reducing agent (e.g., 5-10 molar excess of TCEP) for 1-2 hours at 37°C to partially or fully reduce interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • React the reduced antibody with the maleimide-functionalized PEG linker (linear or branched) at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out for 1-2 hours at room temperature.

    • Alternatively, for lysine (B10760008) conjugation, react the antibody with an NHS-ester functionalized PEG linker.

    • Add the cytotoxic drug to the antibody-linker intermediate.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to cap any unreacted maleimide (B117702) or NHS ester groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug, linker, and antibody using SEC or HIC.[][4][5]

Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC):

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • Different DAR species will separate based on their hydrophobicity, with higher DAR species having longer retention times.

    • Calculate the average DAR by integrating the peak areas of each species and their corresponding drug load.[][7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Reduce the ADC to separate the light and heavy chains.

    • Separate the chains on a C4 or C8 RP-HPLC column.

    • Quantify the relative amounts of unconjugated and drug-conjugated light and heavy chains.

    • Calculate the average DAR based on the weighted peak areas.[][7][9]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs.[10]

Procedure:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[10]

  • ADC Treatment: Treat the cells with serial dilutions of the linear-PEG-ADC, branched-PEG-ADC, unconjugated antibody, and free drug for 72-96 hours.[10][11]

  • Cell Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression.[10][11]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[2][12][13][14]

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, linear-PEG-ADC, branched-PEG-ADC).[13]

  • ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.

  • Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[13]

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the tumor growth inhibition and assess the statistical significance of the differences between the treatment groups.[13][15][16]

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.[10][17]

Procedure:

  • Incubation: Incubate the ADCs in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).[17][18][19]

  • Sample Analysis:

    • ELISA: Use a sandwich ELISA to quantify the concentration of total antibody and conjugated antibody at each time point.

    • LC-MS: Use liquid chromatography-mass spectrometry to quantify the amount of free drug released into the plasma.[17][20][21]

  • Data Analysis: Calculate the percentage of drug loss over time to determine the plasma stability of the ADCs.[17]

References

Spectroscopic Analysis of Bis-isopropyl-PEG1 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is crucial for ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative overview of key spectroscopic techniques for the analysis of Bis-isopropyl-PEG1 conjugates, a specific type of PEG linker often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] This guide will detail experimental methodologies, present quantitative data for comparison, and illustrate analytical workflows.

Introduction to this compound Conjugates

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative with isopropyl protecting groups at both ends. Its chemical formula is C8H18O2 and it has a molecular weight of 146.23 g/mol .[1][2] These linkers are integral in the construction of PROTACs, where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[2] Accurate spectroscopic analysis is paramount to confirm the successful synthesis and purity of these conjugates.

Comparative Spectroscopic Techniques

A multi-pronged analytical approach is typically required for the comprehensive characterization of this compound conjugates. The most common spectroscopic techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. UV-Vis Spectroscopy can also be a useful supplementary technique, particularly when the conjugated molecule contains a chromophore.

Table 1: Comparison of Spectroscopic Techniques for this compound Conjugate Analysis
TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, confirmation of covalent linkages, purity assessment.[4][5]Soluble sample (5-10 mg) in a deuterated solvent.[5]Provides unambiguous structural elucidation and can be quantitative.[6][7][8]Requires soluble samples and higher instrumentation cost compared to FTIR.[5]
Mass Spectrometry Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities.[9][10][11]Small sample amount (picomole to femtomole), often coupled with LC.[10]High sensitivity and accuracy for molecular weight determination.[9]Polydispersity of larger PEGs can complicate spectra (less of an issue for PEG1).[9][10]
FTIR Spectroscopy Presence of specific functional groups (e.g., C-O-C ether bonds of PEG).[12][13][14][15]Solid or liquid sample (1-2 mg).[5]Rapid, non-destructive, and cost-effective for initial screening.[5]Provides limited structural detail compared to NMR and MS.[5]
UV-Vis Spectroscopy Quantification of conjugates containing a chromophore.[16][17]Soluble sample in a UV-transparent solvent.Simple, rapid, and allows for concentration determination using Beer-Lambert law.[16]Limited to molecules with a UV-active component; PEG itself is not strongly UV-active.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data for the characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the this compound conjugate and assess its purity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals: Look for characteristic peaks corresponding to the isopropyl groups (doublet around 1.2 ppm and a septet around 4.0 ppm) and the ethylene (B1197577) glycol backbone (a singlet or multiplet around 3.6 ppm).[18] The integration of these signals can be used to confirm the ratio of the different components of the molecule.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Distinct signals for the carbons of the isopropyl groups and the ethylene glycol unit.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for ESI).

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[11]

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured mass should be within a few ppm of the theoretical mass of the this compound conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the characteristic functional groups of the this compound conjugate.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a thin film, or a solid mixed with KBr. For ease of use, Attenuated Total Reflectance (ATR)-FTIR is often preferred.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample on the ATR crystal or in the sample holder.

    • Record the sample spectrum.

    • Expected Bands: A strong, characteristic C-O-C stretching band for the ether linkages of the PEG backbone, typically around 1100 cm⁻¹.[14][15] Also, C-H stretching and bending vibrations from the isopropyl and ethylene groups will be present.[19]

Data Presentation

Quantitative data from these spectroscopic techniques should be summarized for clear comparison.

Table 2: Expected Spectroscopic Data for a Pure this compound Conjugate
TechniqueParameterExpected Value/Observation
¹H NMR (CDCl₃) Chemical Shift (δ)~1.2 ppm (d, 12H, CH₃), ~3.6 ppm (s, 4H, OCH₂CH₂O), ~4.0 ppm (sept, 2H, CH)
¹³C NMR (CDCl₃) Chemical Shift (δ)~22 ppm (CH₃), ~68 ppm (OCH₂), ~70 ppm (CH)
Mass Spec (ESI+) [M+H]⁺m/z 147.1380 (Calculated for C₈H₁₉O₂)
FTIR (ATR) Wavenumber (cm⁻¹)~2970 (C-H stretch), ~1100 (C-O-C stretch)[14][19]

Visualization of Analytical Workflow

A logical workflow ensures that the identity, purity, and structure of the this compound conjugate are systematically confirmed.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Conjugate Purification Purify Conjugate Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Screening NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed Structure MS Mass Spectrometry Purification->MS Molecular Weight Structure_Confirmation Structural Confirmation FTIR->Structure_Confirmation Functional Groups Present? NMR->Structure_Confirmation Correct Connectivity? Purity_Assessment Purity Assessment NMR->Purity_Assessment Absence of Impurities? MS->Structure_Confirmation Correct Mass? Final_Product Final Confirmed Product Structure_Confirmation->Final_Product Confirmed? Purity_Assessment->Final_Product

Caption: Workflow for the spectroscopic analysis of this compound conjugates.

Conclusion

The comprehensive spectroscopic analysis of this compound conjugates, employing a combination of NMR, Mass Spectrometry, and FTIR, is indispensable for ensuring the quality and reliability of these critical components in drug development. Each technique provides unique and complementary information, and when used in concert, they allow for the unambiguous confirmation of the conjugate's identity, purity, and structure. This guide provides a framework for researchers to approach the characterization of these molecules in a systematic and scientifically rigorous manner.

References

Mass Spectrometry Methods for Identifying Bis-isopropyl-PEG1 PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A key component of these bifunctional molecules is the linker that connects the target-binding and E3 ligase-binding moieties. The Bis-isopropyl-PEG1 linker, a short and flexible polyethylene (B3416737) glycol (PEG)-based linker, is utilized in the synthesis of various PROTACs. Accurate and robust analytical methods are crucial for the identification and characterization of these molecules during drug discovery and development. Mass spectrometry (MS) has emerged as the principal analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.

This guide provides a comparative overview of mass spectrometry-based methods for the identification and characterization of PROTACs containing a this compound or similar short PEG linker. We will delve into different MS approaches, present comparative data, provide detailed experimental protocols, and visualize key workflows.

Comparison of Mass Spectrometry Methods

The identification of PROTACs can be approached using several mass spectrometry techniques. The choice of method often depends on the specific analytical question, whether it is confirming the intact mass, elucidating the structure, or quantifying the molecule in a complex biological matrix. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the cornerstone for PROTAC analysis.

Mass Spectrometry MethodPrimary ApplicationAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) e.g., Orbitrap, TOF - Intact mass confirmation- Metabolite identification- High mass accuracy and resolution- Confident elemental composition determination- Higher instrument cost
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) - Structural elucidation- Fragmentation pattern analysis- Widely available- Effective for generating b- and y-type fragment ions- Low mass cut-off can limit detection of small fragments- May not be ideal for labile modifications
Tandem Mass Spectrometry (MS/MS) with Higher-Energy Collisional Dissociation (HCD) - Structural elucidation- Fragmentation of larger molecules- No low mass cut-off- Produces high-resolution fragment ion spectra- Can provide complementary fragmentation information to CID[1][2][3]- Can result in more complex spectra
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Quantification in biological matrices- Separation of isomers and impurities- High sensitivity and selectivity- Suitable for complex mixtures- Requires method development for chromatography
Native Mass Spectrometry - Analysis of non-covalent PROTAC-protein complexes- Provides information on ternary complex formation- Requires specialized instrumentation and sample handling

Experimental Protocols

To provide a practical framework, we present detailed protocols for the identification of a representative PROTAC with a short PEG linker, such as MZ1, which utilizes a 3-unit PEG linker.[4] These protocols can be adapted for PROTACs containing a this compound linker.

Protocol 1: Intact Mass Analysis by LC-HRMS

This protocol is designed to confirm the molecular weight of the synthesized PROTAC.

1. Sample Preparation:

  • Dissolve the PROTAC standard in a suitable organic solvent (e.g., DMSO) to create a 1 mg/mL stock solution.[5]

  • Dilute the stock solution with 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: Orbitrap or TOF-based mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 150-1500

  • Resolution: >60,000

  • Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass and compare it with the theoretical exact mass of the PROTAC.

Protocol 2: Structural Elucidation by LC-MS/MS

This protocol aims to confirm the structure of the PROTAC through fragmentation analysis.

1. Sample Preparation and LC Conditions:

  • Follow the same procedure as in Protocol 1.

2. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A hybrid mass spectrometer capable of MS/MS (e.g., Quadrupole-Orbitrap, Q-TOF).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS.

  • Precursor Ion Selection: Isolate the [M+H]+ or [M+2H]2+ ion of the PROTAC.

  • Fragmentation Method:

    • CID: Apply a normalized collision energy (NCE) of 20-40%.

    • HCD: Apply a stepped normalized collision energy (e.g., 20%, 30%, 40%).

  • Data Analysis: Analyze the fragmentation spectrum to identify characteristic fragment ions corresponding to the different components of the PROTAC (E3 ligase ligand, linker, and target protein ligand). The fragmentation of the PEG linker itself can also provide structural confirmation.

Visualizing Workflows and Pathways

To better illustrate the processes involved in PROTAC analysis and function, the following diagrams are provided.

PROTAC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis a PROTAC Synthesis Product b Dilution in LC-MS Grade Solvent a->b c UPLC/UHPLC Separation (C18 Column) b->c d Electrospray Ionization (ESI) c->d e High-Resolution Mass Analyzer (e.g., Orbitrap) d->e f Intact Mass Confirmation e->f g MS/MS Fragmentation (CID/HCD) e->g h Structural Verification f->h g->h

Caption: Workflow for LC-MS based identification of PROTACs.

PROTAC_MOA cluster_system Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a this compound PROTAC.

Conclusion

Mass spectrometry is an indispensable tool for the successful development of PROTACs. A multi-faceted MS approach, incorporating high-resolution intact mass analysis and detailed fragmentation studies, is essential for the unambiguous identification and structural verification of molecules like those containing the this compound linker. The provided protocols and workflows offer a foundational guide for researchers to establish robust analytical strategies for their PROTAC discovery and development programs. Further optimization of these methods will be dependent on the specific physicochemical properties of the PROTAC molecule and the matrix in which it is being analyzed.

References

The "Goldilocks" Principle in Action: An In Vitro and In Vivo Comparison of PROTAC Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that tethers the target-binding warhead to the E3 ligase-recruiting ligand. The length of this linker is not a trivial parameter; it governs the formation of a productive ternary complex, influences physicochemical properties, and ultimately dictates the potency and in vivo efficacy of the PROTAC. This guide provides an objective comparison of different PROTAC linker lengths, supported by in vitro and in vivo experimental data, to illuminate the principles of effective PROTAC design.

The linker's role adheres to a "Goldilocks" principle: a linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while an excessively long linker can result in a flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][][3] Consequently, identifying the optimal linker length is a critical step in the development of potent and selective PROTACs.

In Vitro Degradation Efficiency: A Tale of Two Targets

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[] Below, we present comparative data for PROTACs targeting Estrogen Receptor α (ERα) and Bruton's Tyrosine Kinase (BTK), demonstrating the impact of linker length on degradation potency.

Estrogen Receptor α (ERα) Degradation

A systematic study of ERα-targeting PROTACs, utilizing a VHL E3 ligase ligand, revealed a clear dependence on linker length for optimal degradation in MCF-7 breast cancer cells.[3][4]

PROTAC (Linker Atom Length)DC50 (µM) in MCF-7 cellsDmax (% Degradation)IC50 (µM) in MCF-7 cells (Cell Viability)
9 atoms> 10< 50%> 100
12 atoms~1~70%~50
16 atoms < 1 > 80% ~27
19 atoms~5~60%~75
21 atoms> 10< 50%> 100

Table 1: In vitro comparison of ERα-targeting PROTACs with varying linker lengths. The 16-atom linker demonstrates optimal degradation and cytotoxic activity.[3][4]

Bruton's Tyrosine Kinase (BTK) Degradation

Similarly, the degradation of BTK by CRBN-recruiting PROTACs in B-cell lymphoma cell lines is highly sensitive to linker length.

PROTAC (Linker Atom Length)DC50 (nM) in Namalwa cellsDmax (% Degradation)
5 atomsInactive-
8 atomsInactive-
11 atoms ~70 > 95%
12 atoms~12> 99%
18 atoms~6> 95%

Table 2: In vitro comparison of BTK-targeting PROTACs with different linker lengths. An 11 to 18-atom linker appears to be in the optimal range for potent BTK degradation.[5]

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro assays are crucial for initial screening, the ultimate test of a PROTAC's design is its performance in vivo. Linker length significantly impacts pharmacokinetic (PK) properties such as solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy.[]

Optimized BTK-targeting PROTACs with suitable linkers have demonstrated excellent in vivo activity. For example, UBX-382, an orally bioavailable BTK PROTAC, showed remarkable tumor regression in xenograft models.[6][7] In a TMD-8 (WT BTK) xenograft model, oral dosing of UBX-382 at 3 and 10 mg/kg for less than two weeks resulted in complete tumor regression.[7] This potent anti-tumor activity in vivo is a direct consequence of linker optimization that balanced degradation potency with drug-like properties.

Another study focused on improving the poor pharmacokinetic properties of the BTK PROTAC MT802. By modifying the linker and the E3 ligase ligand while keeping the BTK binder and linker length constant, they developed SJF620, which exhibited a significantly improved PK profile in mice.[8] Following intravenous administration, SJF620 had a half-life of 1.64 hours and a Cmax of 2.1 µg/mL, compared to 0.119 hours and 0.073 µg/mL for MT802, respectively.[9]

Visualizing the Process: From Mechanism to Experiment

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a relevant signaling pathway, and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Binds Target Protein (POI) Target Protein (POI) Target Protein (POI)->PROTAC Binds Ub Ubiquitin E3 Ubiquitin Ligase->Ub Recruits Poly-ubiquitinated POI Poly-ubiquitinated Target Protein Ub->Poly-ubiquitinated POI Transfers to POI Proteasome Proteasome Poly-ubiquitinated POI->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

PROTAC Mechanism of Action

BTK_Signaling_Pathway cluster_protac PROTAC Intervention BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Production Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Activation Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC BTK PROTAC PROTAC->BTK

Simplified BTK Signaling Pathway and PROTAC Intervention

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Synthesize PROTACs with varying linker lengths B Treat cancer cell lines with PROTACs A->B E Biophysical Assays (e.g., SPR) for ternary complex formation A->E C Western Blot for protein degradation (DC50, Dmax) B->C D Cell Viability Assay (e.g., MTS) for cytotoxicity (IC50) B->D F Select lead PROTACs based on in vitro data C->F D->F E->F G Pharmacokinetic (PK) studies in mice F->G H Xenograft tumor model in mice F->H I Administer PROTACs to mice H->I J Monitor tumor growth and toxicity I->J

General Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of reliable comparative analysis. The following are detailed protocols for the key assays mentioned in this guide.

Western Blot for Protein Degradation

This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 for ERα, Namalwa for BTK) in 6-well plates and allow them to adhere and reach logarithmic growth phase.

    • Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα or anti-BTK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effects of the PROTACs (IC50).

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition:

    • Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS into a colored formazan (B1609692) product.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary (PROTAC-target or PROTAC-E3 ligase) and ternary complexes in real-time.

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binding affinity (KD) of the binary interaction.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

    • The formation of the ternary complex will result in a further increase in the SPR signal.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can also be calculated from these binding affinities.

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to in vivo pharmacokinetics. The data presented for ERα and BTK-targeting PROTACs clearly demonstrates that linker optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of lengths and compositions to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules, paving the way for the development of the next generation of targeted protein degraders.

References

A Comparative Guide to Alternatives for Bis-isopropyl-PEG1 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative strategies in PROTAC design, moving beyond conventional PEG-based linkers and exploring a diverse E3 ligase landscape.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While PEG-based linkers, such as those derived from Bis-isopropyl-PEG1, have been widely used in initial PROTAC development due to their favorable solubility and synthetic accessibility, the scientific community is increasingly exploring alternatives to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker and E3 Ligase

The choice of both the linker and the E3 ligase ligand are critical determinants of a PROTAC's success. The linker is not merely a passive spacer but an active contributor to the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1] Concurrently, the selection of the E3 ligase to be recruited can profoundly influence the degradation profile, cell-type specificity, and potential for off-target effects. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, researchers are expanding the repertoire to include other E3 ligases like the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2).[2]

Alternatives to PEG-Based Linkers

While polyethylene (B3416737) glycol (PEG) linkers offer advantages in terms of solubility and flexibility, alternative linker chemistries are being explored to enhance other critical attributes of PROTACs, such as cell permeability and metabolic stability.

Key Linker Classes:

  • Alkyl Chains: These simple hydrocarbon chains are a fundamental alternative to PEG linkers. They offer a high degree of conformational flexibility and can improve membrane permeability and bioavailability due to their lipophilic nature.[3]

  • Rigid Linkers: Incorporating structures like alkynes, triazoles, and cyclic moieties (e.g., piperazine, piperidine) can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved potency and selectivity.[4][5]

  • "Click Chemistry" Linkers: The use of bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of diverse PROTAC libraries with triazole-containing linkers. This accelerates the optimization of linker length and composition.

Expanding the E3 Ligase Toolbox

The vast majority of PROTACs in development recruit either CRBN or VHL. However, expanding the range of utilized E3 ligases can offer advantages in terms of tissue-specific expression, overcoming resistance mechanisms, and achieving different degradation kinetics.

Prominent Alternative E3 Ligases:

  • Inhibitor of Apoptosis Proteins (IAPs): This family of E3 ligases, including cIAP1, cIAP2, and XIAP, can be recruited by PROTACs often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers). IAP-based PROTACs have shown efficacy in degrading a range of targets.[6][7]

  • Mouse Double Minute 2 Homolog (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor. MDM2-recruiting PROTACs can have a dual mechanism of action: degrading the target protein and stabilizing p53, which can be advantageous in cancer therapy.[8][9][10]

Performance Comparison of Linker Alternatives

The optimal linker is highly dependent on the specific POI and E3 ligase combination. Systematic studies comparing different linker types for the same target are crucial for rational design.

Table 1: Comparison of Flexible (PEG vs. Alkyl-based) Linkers for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase RecruitedReference
ARV-825PEG-based< 1>90Burkitt's LymphomaCRBN[11]
dBET1Alkyl-based0.43 µM (430 nM)Not specifiedSUM149CRBN[11]
dBET6Longer Alkyl-basedNot specifiedNot specifiedT-ALLCRBN[11]

Note: Direct head-to-head comparisons with identical warheads and E3 ligase ligands are limited in the literature, and the data above is compiled from different studies for illustrative purposes. The significant difference in DC50 between ARV-825 and dBET1 highlights the profound impact of linker composition.

Performance Comparison of E3 Ligase Ligand Alternatives

The choice of E3 ligase can dramatically alter the degradation efficiency and biological outcome of a PROTAC, even when targeting the same protein.

Table 2: Comparison of E3 Ligase Ligands for BRD4 Degradation

PROTACE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell LineKey FeatureReference
A1874MDM23298HCT116Stabilizes p53[8][10][12]
VHL-based counterpartVHL~23Not specifiedHCT116Does not stabilize p53[9]
MZ1VHL10-100>90VariousSelective for BRD4[11][13]

Table 3: Comparison of E3 Ligase Ligands for RIPK2 Degradation

PROTACE3 Ligase RecruitedpDC50Cell LineReference
Compound 1VHL8.7 ± 0.1THP-1[1][6]
Compound 2 (SNIPER-44)IAP9.4 ± 0.1THP-1[1][6]
Compound 3CRBN8.6 ± 0.4THP-1[1][6]

pDC50 is the negative logarithm of the half-maximal degradation concentration.

Signaling Pathways and Experimental Workflows

The design and evaluation of novel PROTACs involve understanding their mechanism of action and employing a suite of biochemical and cellular assays.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

A typical workflow for evaluating PROTAC alternatives involves synthesis, biochemical characterization, and cellular assays.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Alternative Linkers/E3 Ligands) QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Binding Binary & Ternary Complex Binding Affinity (SPR, ITC, BLI) QC->Binding Ubiquitination In vitro Ubiquitination Assay Binding->Ubiquitination DegradationAssay Protein Degradation (Western Blot, HiBiT) Binding->DegradationAssay TargetEngagement Target Engagement (CETSA, NanoBRET) DegradationAssay->TargetEngagement Phenotypic Phenotypic Assays (Cell Viability, Apoptosis) TargetEngagement->Phenotypic

Experimental workflow for evaluating PROTAC alternatives.

Experimental Protocols

Accurate and reproducible data are fundamental to the successful development of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a PROTAC binds to its intended target within the complex environment of a cell.

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures.

Conclusion

The design of effective PROTACs is a multifactorial challenge that requires careful consideration of the POI ligand, the E3 ligase ligand, and the connecting linker. While this compound and other PEG-based linkers have been instrumental in the early successes of the field, a growing body of evidence demonstrates the potential of alternative linker chemistries, such as alkyl chains and rigid linkers, to enhance the pharmacological properties of these degraders. Furthermore, the expansion of the E3 ligase toolbox beyond CRBN and VHL to include IAP and MDM2 opens new avenues for achieving tissue-specific degradation and overcoming potential resistance mechanisms. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and evaluation of the next generation of targeted protein degraders.

References

The Linker's Crucial Role: A Comparative Guide to PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI) to induce its degradation, are composed of three key elements: a ligand for the POI, a ligand for the E3 ligase, and a linker connecting the two.[1][2] While the ligands determine specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its pharmacokinetic (PK) profile and, consequently, its therapeutic efficacy.[1][3]

This guide provides a comparative analysis of how linker composition impacts the pharmacokinetic properties of PROTACs, supported by experimental data and detailed methodologies.

The Multifaceted Role of the PROTAC Linker

The linker is far more than a simple spacer; it actively contributes to the biological activity of the PROTAC molecule.[1] Its length, rigidity, and chemical composition are critical parameters that influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability.[1] Conversely, a poorly designed linker can lead to steric clashes and reduced degradation efficiency.[1]

The linker's influence extends beyond ternary complex formation to significantly impact the drug-like properties of the PROTAC.[1] Due to their bivalent nature, PROTACs are typically large molecules that often fall outside the traditional "rule of five" for oral drug candidates, making good drug metabolism and pharmacokinetic (DMPK) properties challenging to achieve.[1][4] The linker's chemical makeup is a key contributor to a PROTAC's physicochemical properties, including solubility and cell permeability.[1][]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Composition and its Impact on Pharmacokinetic Parameters

The chemical composition of the linker is a critical determinant of a PROTAC's pharmacokinetic profile. By strategically modifying the linker, researchers can fine-tune properties like solubility, permeability, and metabolic stability to enhance a PROTAC's in vivo performance.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are commonly used in initial PROTAC design due to their synthetic accessibility.[1]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] However, they can contribute to high lipophilicity, which may negatively impact solubility and oral bioavailability.[1][]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[1][6] The ethylene (B1197577) glycol units add polarity and can engage in hydrogen bonding.[1] The gauche effect of PEG-type linkers can also promote folded conformations, which may enhance cell permeability.[7] However, PEG linkers can sometimes have reduced metabolic stability.[8]

The "chameleon effect" has been observed with some flexible linkers, where they adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1]

Rigid Linkers: Constraining Conformational Freedom

To overcome the drawbacks of flexible linkers, such as high flexibility leading to an entropic penalty upon binding, researchers have turned to more rigid designs.[1]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve metabolic stability.[1][9]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[1]

Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity and physicochemical properties.[1] However, they are often more synthetically challenging to prepare, and their lack of flexibility can sometimes hinder the formation of a productive ternary complex.[1]

Comparative Analysis of Linker Impact on Pharmacokinetics

The following table summarizes the general impact of different linker compositions on key pharmacokinetic parameters. It is important to note that these are general trends, and the optimal linker is highly dependent on the specific POI and E3 ligase ligands.[4]

Linker TypeComposition ExamplesSolubilityPermeabilityMetabolic StabilityKey Considerations
Flexible Alkyl ChainsGenerally LowerCan be high (lipophilic)Susceptible to metabolism[1]High flexibility can lead to entropic penalty.[1]
Polyethylene Glycol (PEG)Generally Higher[6][10]Can be improved[10]Can be lower[8]Can adopt folded conformations beneficial for permeability.[7]
Rigid Piperazine/Piperidine RingsCan be improvedCan be improved[9]Generally Higher[9]Reduced flexibility may hinder ternary complex formation.[1]
Phenyl RingsLowerVariableGenerally HigherProvides planarity and rigidity.[1]
Alkynes/TriazolesVariableVariableGenerally HigherLinear and planar geometry restricts conformation.[1]

Experimental Protocols for Evaluating PROTAC Pharmacokinetics

A thorough evaluation of a PROTAC's pharmacokinetic profile is essential for its development as a therapeutic agent. Below are outlines of key experimental protocols.

In Vitro Assays
  • Aqueous Solubility:

    • Method: A common method is the kinetic solubility assay using nephelometry or turbidimetry. A concentrated stock solution of the PROTAC in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

    • Purpose: To assess the intrinsic solubility of the PROTAC, which can influence its absorption and formulation.[4]

  • Cell Permeability (PAMPA and Caco-2 Assays):

    • PAMPA (Parallel Artificial Membrane Permeability Assay) Method: A lipid-infused artificial membrane separates a donor compartment containing the PROTAC from an acceptor compartment. The rate of diffusion across the membrane is measured to predict passive permeability.

    • Caco-2 Permeability Assay Method: Caco-2 cells, which differentiate into a monolayer of polarized enterocytes, are grown on a semi-permeable filter. The PROTAC is added to the apical side, and its appearance on the basolateral side is measured over time to assess both passive permeability and the potential for active transport and efflux.[4] The efflux ratio is a strong predictor of oral bioavailability.[11]

    • Purpose: To predict the ability of the PROTAC to cross cell membranes and be absorbed orally.[7]

  • Metabolic Stability (Microsomal and Hepatocyte Stability Assays):

    • Method: The PROTAC is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life and intrinsic clearance.[4]

    • Purpose: To predict the rate at which the PROTAC will be metabolized in the body, which affects its half-life and bioavailability.[4][]

In Vivo Pharmacokinetic Studies
  • Animal Models: Typically conducted in rodents (mice or rats).

  • Dosing: The PROTAC is administered via various routes, most commonly intravenous (IV) and oral (PO).

  • Sample Collection: Blood samples are collected at multiple time points after administration.

  • Bioanalysis: The concentration of the PROTAC in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters Calculated:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Visualizing the Linker Design Workflow

Linker_Design_Workflow Start Initial PROTAC Design (POI and E3 Ligands) Linker_Selection Linker Selection (Flexible vs. Rigid, Composition) Start->Linker_Selection Synthesis Chemical Synthesis Linker_Selection->Synthesis In_Vitro_Screening In Vitro Screening (Solubility, Permeability, Stability) Synthesis->In_Vitro_Screening Optimization Linker Optimization (Length, Attachment Points, Composition) In_Vitro_Screening->Optimization Iterative Process In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Screening->In_Vivo_PK Promising Candidates Optimization->Synthesis Lead_Candidate Lead PROTAC Candidate In_Vivo_PK->Lead_Candidate

Caption: A workflow for the rational design and evaluation of PROTAC linkers.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule that significantly influences its pharmacokinetic properties.[1] A deep understanding of how linker composition—including flexibility, rigidity, and chemical makeup—affects solubility, permeability, and metabolic stability is essential for the rational design of effective and bioavailable PROTAC degraders. The continued exploration of "linkerology" will be crucial for unlocking the full therapeutic potential of this promising modality and developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.[1]

References

Navigating the Labyrinth of PROTAC Selectivity: A Comparative Guide to Bis-isopropyl-PEG1 Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and potent therapeutics is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, yet their intricate design necessitates a deep understanding of how each component influences on-target efficacy and off-target effects. This guide provides an objective comparison of PROTACs containing the short, flexible Bis-isopropyl-PEG1 linker against other common linker classes, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is not a mere spacer; it is a critical determinant of the ternary complex's geometry and stability, which in turn governs the ubiquitination and subsequent degradation of the target protein.[1][2] The choice of linker—from its length and composition to its rigidity—profoundly impacts a PROTAC's physicochemical properties, cell permeability, and, most importantly, its selectivity profile.[3] A suboptimal linker can lead to reduced potency or, more critically, to off-target protein degradation, resulting in unforeseen toxicity.[4]

This guide focuses on this compound, a short polyethylene (B3416737) glycol (PEG)-based linker, and compares its performance characteristics with those of other widely used linker types, such as alkyl chains and more rigid structures.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest (POIs).[5] They consist of a ligand that binds the POI, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[7]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow A Cell Culture & Treatment (PROTAC vs. Vehicle Control) B Cell Lysis & Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Data Analysis (Protein ID & Quantification) E->F G Identification of Off-Targets F->G PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-isopropyl-PEG1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bis-isopropyl-PEG1, a compound that, while integral to many research applications, requires careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and any materials contaminated with it are not released into the environment and are disposed of through approved waste management channels[1][2].

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.

Quantitative Safety and Disposal Data

For quick reference, the following table summarizes key information regarding the handling and disposal of this compound.

ParameterGuidelineSource
GHS Hazard Class Acute toxicity, Oral (Category 4); Acute and Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant[1]
Spill Cleanup Use non-combustible absorbent material (e.g., diatomite, universal binders)[2]
Container Fill Level Do not exceed 75% capacity to allow for expansion[2]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound and contaminated materials involves treating them as hazardous chemical waste.

Step 1: Waste Segregation

All materials that have come into contact with this compound must be segregated from non-hazardous waste. This includes:

  • Unused or excess this compound

  • Solutions containing this compound

  • Contaminated labware such as pipette tips, vials, and gloves[2][3]

Step 2: Containerization

  • Designated Container: Use a dedicated, leak-proof, and chemically compatible waste container. The original product container is often a suitable choice[2][3].

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound".

  • Secure Sealing: Ensure the container is tightly sealed to prevent spills or the release of vapors[2][3]. Store the sealed container in a designated, cool, and well-ventilated secondary containment area[3].

Step 3: Spill Management

In the event of a spill, absorb the material with a non-combustible absorbent like diatomite or universal binders. Decontaminate the affected surface by scrubbing with a suitable solvent, such as alcohol. Collect all contaminated cleanup materials and place them in the designated hazardous waste container[2].

Step 4: Disposal of Empty Containers

  • Rinsing: Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[2].

  • Label Removal: After thorough cleaning and drying, deface or remove the original label from the container[2][4].

  • Final Disposal: The cleaned and de-labeled container can then be disposed of as regular solid waste[2].

Step 5: Final Disposal

  • Professional Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service[2][3].

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash[3]. Licensed contractors will typically use high-temperature incineration for disposal, ensuring an environmentally sound process[3].

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Unused product, contaminated labware) ppe->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize spill Spill Occurs segregate->spill store Store in a Designated, Well-Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end spill->containerize No absorb Absorb with Inert Material spill->absorb Yes decontaminate Decontaminate Spill Area absorb->decontaminate collect_cleanup Collect Cleanup Materials as Hazardous Waste decontaminate->collect_cleanup collect_cleanup->containerize

References

Personal protective equipment for handling Bis-isopropyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Bis-isopropyl-PEG1, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Due to the limited specific toxicity data for this compound, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound.

Protection Type Specific Requirement Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected prior to use and changed frequently.EU Directive 89/686/EEC, EN 374.
Skin and Body Protection Fire/flame resistant and impervious laboratory coat. Closed-toe shoes.---
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably a fume hood.---

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated place, such as a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • After handling, wash hands and any exposed skin thoroughly.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and foodstuff containers.

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, discharge into the environment must be strictly avoided.

Waste Disposal:

  • Collect all waste material in suitable, closed, and properly labeled containers.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain.

  • Contaminated materials (e.g., gloves, lab coats) should be disposed of as hazardous waste.

Experimental Protocol: General Workflow for PROTAC Synthesis

While a specific, detailed experimental protocol for this compound is not publicly available, it is primarily used as a linker in the synthesis of PROTACs. The following represents a general workflow for its application.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_application PROTAC Application Ligand_Target Ligand for Target Protein PROTAC_Molecule Synthesized PROTAC Molecule Ligand_Target->PROTAC_Molecule Chemical Coupling Linker This compound (Linker) Linker->PROTAC_Molecule Ligand_E3 Ligand for E3 Ligase Ligand_E3->PROTAC_Molecule Cell_Culture Treat Cells with PROTAC PROTAC_Molecule->Cell_Culture Purification & Formulation Incubation Incubation Cell_Culture->Incubation Analysis Analyze Target Protein Degradation (e.g., Western Blot, Mass Spec) Incubation->Analysis PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Pathway PROTAC PROTAC Molecule (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling Recycled PROTAC & E3 Ligase Proteasome->Recycling

References

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Retrosynthesis Analysis

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